METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Description
The exact mass of the compound Methyl 3,3-difluorocyclopentane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3,3-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUIVPFOAZXVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857266 | |
| Record name | Methyl 3,3-difluorocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394129-94-2 | |
| Record name | Methyl 3,3-difluorocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-difluorocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,3-difluorocyclopentanecarboxylate is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of gem-difluoro groups into cyclic scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, including their lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive overview of the known and expected physical properties of this compound, along with standardized methodologies for their experimental determination.
Chemical Structure and Molecular Properties
The foundational step in understanding the physical properties of a compound is a thorough analysis of its chemical structure.
Caption: Chemical structure of this compound.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1394129-94-2 | [1] |
| Molecular Formula | C₇H₁₀F₂O₂ | [2] |
| Molecular Weight | 164.15 g/mol | [3] |
Predicted and Observed Physical Properties
Table 2: Summary of Physical Properties
| Physical Property | Experimental Value | Predicted/Estimated Value | Notes and Comparison with Analogues |
| Boiling Point | Data not available | 160-180 °C at 760 mmHg | The boiling point is expected to be higher than non-fluorinated analogues due to increased molecular weight and polarity. For comparison, methyl cyclopentanecarboxylate has a boiling point of 152 °C. |
| Density | Data not available | 1.15 - 1.25 g/mL | The presence of two fluorine atoms significantly increases the density compared to hydrocarbon analogues. The density of methyl cyclopentane-carboxylate is approximately 0.99 g/mL. |
| Refractive Index | Data not available | 1.39 - 1.41 | Fluorinated compounds typically exhibit lower refractive indices than their non-fluorinated counterparts.[4] The refractive index of methyl cyclopentanecarboxylate is around 1.43. |
| Solubility | Data not available | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The ester functionality provides some polarity, while the fluorinated alkyl ring is largely nonpolar. |
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group (a singlet around 3.7 ppm) and the protons on the cyclopentane ring. The chemical shifts and coupling patterns of the ring protons will be influenced by the presence of the gem-difluoro group and the ester functionality.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling), the methoxy carbon (around 52 ppm), and the other carbons of the cyclopentane ring.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to:
-
C=O stretching of the ester group (around 1730-1750 cm⁻¹).
-
C-O stretching (around 1100-1300 cm⁻¹).
-
C-F stretching (around 1000-1200 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 164.15. The fragmentation pattern will be characteristic of a methyl ester and a difluorocyclopentane ring.
Experimental Protocols for Physical Property Determination
For novel compounds like this compound, experimental determination of its physical properties is crucial. Below are standard, reliable protocols for these measurements.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for small sample quantities.
Caption: Workflow for micro-scale boiling point determination.
Detailed Steps:
-
Seal one end of a capillary tube.
-
Introduce a small amount (a few microliters) of this compound into a small test tube or another capillary tube.
-
Place the sealed capillary tube, open end down, into the sample.
-
Attach the sample tube to a thermometer.
-
Immerse the assembly in a heating bath.
-
Heat the bath slowly. A stream of bubbles will emerge from the inner capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
The temperature at which the bubbling ceases and the liquid begins to enter the inner capillary is the boiling point.[5][6][7]
Determination of Density
The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.
Detailed Steps using a Graduated Cylinder:
-
Weigh a clean, dry 10 mL graduated cylinder on an analytical balance.
-
Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
-
Weigh the graduated cylinder with the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Density is calculated as mass divided by volume (g/mL).[8][9][10][11]
Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.
Detailed Steps:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Apply a few drops of this compound to the prism.
-
Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20 °C or 25 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.[1][12][13][14][15]
Safety and Handling
As a fluorinated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety precautions for similar fluorinated esters should be followed.
Conclusion
This compound is a valuable building block in modern chemistry. While comprehensive experimental data on its physical properties are still emerging, this guide provides a solid foundation based on its chemical structure, comparison with related compounds, and established analytical methodologies. The protocols outlined herein offer a clear path for researchers to accurately characterize this and similar novel compounds, ensuring both scientific rigor and laboratory safety.
References
- 1. scribd.com [scribd.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 3. 1785125-34-9|3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 5. phillysim.org [phillysim.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. pubs.aip.org [pubs.aip.org]
- 14. uotechnology.edu.iq [uotechnology.edu.iq]
- 15. louis.uah.edu [louis.uah.edu]
- 16. roco.global [roco.global]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart profound effects on the pharmacological profile of a drug candidate. These effects can range from enhanced metabolic stability and increased binding affinity to modulated lipophilicity and improved bioavailability.
This guide focuses on Methyl 3,3-difluorocyclopentanecarboxylate , a valuable building block that leverages the benefits of gem-difluorination within a constrained cyclopentyl ring system. Its structure offers a synthetically tractable handle for elaboration into more complex molecular architectures, making it a molecule of significant interest for the development of novel therapeutics. The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group, influencing local electronics and conformational preferences without introducing a site for metabolic oxidation. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and field-proven insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in a research and development setting.
Core Properties
| Property | Value | Source |
| CAS Number | 1394129-94-2 | [1][2][3] |
| Molecular Formula | C₇H₁₀F₂O₂ | - |
| Molecular Weight | 164.15 g/mol | - |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not definitively reported, estimated to be in the range of 160-180 °C | [3][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.75 | s | 3H | -OCH₃ | Typical singlet for a methyl ester. |
| ~3.00 - 2.85 | m | 1H | -CH(CO₂Me) | Methine proton alpha to the ester, expected to be a multiplet due to coupling with adjacent methylene protons. |
| ~2.50 - 2.20 | m | 4H | -CH₂- (C2, C5) | Methylene protons adjacent to the methine and gem-difluoro carbons. Complex multiplicity is expected due to diastereotopicity and coupling to both the methine proton and fluorine atoms. |
| ~2.15 - 1.95 | m | 2H | -CH₂- (C4) | Methylene protons adjacent to the gem-difluoro carbon, appearing as a multiplet due to coupling with the fluorine atoms and adjacent methylene protons. |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~124 (t) | CF₂ | The gem-difluoro substituted carbon, appearing as a triplet due to one-bond C-F coupling. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
| ~45 | -CH(CO₂Me) | Methine carbon alpha to the ester. |
| ~38 (t) | -CH₂- (C2, C5) | Methylene carbons adjacent to the gem-difluoro carbon, potentially appearing as triplets due to two-bond C-F coupling. |
| ~33 | -CH₂- (C4) | Methylene carbon beta to the ester group. |
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is most logically approached from its corresponding keto-ester precursor, Methyl 3-oxocyclopentane-1-carboxylate. This strategy involves two key transformations: esterification of the commercially available 3-oxocyclopentanecarboxylic acid, followed by a deoxofluorination reaction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate
This procedure is adapted from established Fischer esterification methods.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclopentanecarboxylic acid (1.0 eq.).
-
Reagent Addition: Add methanol (10-20 volumes) as the solvent and a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-oxocyclopentane-1-carboxylate, which can be used in the next step without further purification if of sufficient purity.
Part 2: Synthesis of this compound
This protocol is based on standard deoxofluorination procedures.
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10-15 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: DAST is toxic and moisture-sensitive; handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Applications in Medicinal Chemistry and Drug Development
The 3,3-difluorocyclopentane moiety is a valuable scaffold in medicinal chemistry due to its conformational rigidity and the unique electronic properties imparted by the gem-difluoro group. While specific, publicly disclosed drug candidates containing the this compound core are not abundant, its utility can be inferred from the broader application of similar fluorinated building blocks.
Potential Roles in Drug Design:
-
Carbonyl Bioisostere: The difluoromethylene group serves as a non-metabolizable and more lipophilic mimic of a ketone or aldehyde. This can be advantageous in blocking metabolic oxidation at that position and improving cell permeability.
-
Conformational Constraint: The cyclopentane ring provides a degree of conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions and improving binding affinity and selectivity.
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of adjacent protons and the basicity of nearby functional groups, which can be fine-tuned to optimize drug-target interactions or physicochemical properties.
Illustrative Application Workflow
The following diagram illustrates a general workflow for the incorporation of this compound into a drug discovery program.
Caption: A generalized workflow for utilizing the target compound in a drug discovery cascade.
Safety and Handling
-
General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Inhalation: Avoid breathing vapors or mists. May cause respiratory irritation.[6]
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.[6][7]
-
Ingestion: May be harmful if swallowed. Do not ingest.[7]
-
Fire Hazards: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disclaimer: This safety information is provided as a general guide and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date safety data for all chemicals used and follow all institutional safety protocols.
Conclusion
This compound represents a strategically valuable building block for researchers and drug development professionals. Its gem-difluorinated cyclopentyl core offers a unique combination of conformational constraint and metabolic stability, making it an attractive scaffold for the design of novel therapeutics. The synthetic route outlined in this guide, proceeding through a readily available precursor, provides a practical means for its preparation. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of fluorinated building blocks like this compound is poised to increase, offering new avenues for the exploration of chemical space and the development of next-generation medicines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. methyl 3,3-difluorocyclopentane-1-carboxylate | 1394129-94-2 [sigmaaldrich.com]
- 3. This compound CAS#: 1394129-94-2 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. roco.global [roco.global]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of Methyl 3,3-Difluorocyclopentanecarboxylate, with a primary focus on its molecular weight. The information herein is intended to support research and development activities where this compound is of interest.
Introduction
This compound is a fluorinated organic compound that has garnered attention in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, gem-difluorinated cyclopentane rings are valuable structural motifs in the design of novel therapeutic agents and functional materials. An accurate understanding of the fundamental physicochemical properties of this compound, starting with its molecular weight, is crucial for its effective application.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are fundamental for a variety of applications, from reaction stoichiometry calculations to the interpretation of analytical data.
Molecular Formula and Weight
The molecular formula for this compound is C7H10F2O2.[1] Based on this formula, the molecular weight is 164.15 g/mol .[1][2]
To ensure accuracy, the molecular weight can be calculated from the atomic weights of its constituent elements:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 164.151 |
The calculated molecular weight is in excellent agreement with the reported value.
Structural Representation
The structure of this compound, featuring a five-membered ring with a gem-difluoro substitution and a methyl ester group, is a key determinant of its chemical reactivity and physical properties.
Caption: Molecular structure of this compound.
Experimental Protocols
Accurate determination of molecular weight is critical in a research setting. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight of a synthesized or purchased compound.
Protocol: Molecular Weight Verification by HRMS
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of providing mass accuracy in the low ppm range.
-
Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule. The sample can be introduced via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ would be expected at m/z 165.07.
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass of the protonated molecule. The mass difference should be within the instrument's specified mass accuracy (typically < 5 ppm).
Logical Relationships in Compound Characterization
The characterization of a chemical compound is a self-validating process where different analytical techniques provide complementary information.
Caption: Workflow for the characterization of a chemical compound.
Conclusion
The molecular weight of this compound is a fundamental constant that underpins its use in scientific research. This guide has provided a detailed overview of this property, including its calculation, experimental verification, and its place within the broader context of compound characterization. For professionals in drug discovery and materials science, a thorough understanding of such basic physicochemical data is the foundation for innovation.
References
Structure Elucidation of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl motif, in particular, serves as a valuable bioisostere for carbonyl groups and other polar functionalities.[1] METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2) is a key building block that embodies this principle, providing a conformationally constrained cyclopentyl ring system bearing the influential gem-difluoro group.[2] This guide provides an in-depth, experience-driven walkthrough of the essential analytical methodologies required to unequivocally confirm the structure and purity of this compound. We move beyond rote procedural descriptions to explain the underlying scientific rationale, ensuring that researchers can not only replicate these results but also adapt these principles to novel fluorinated molecules.
Foundational Context: Synthesis and its Analytical Implications
A robust analytical strategy is always informed by the synthetic route. While multiple pathways to this compound exist, a common and logical approach involves the deoxofluorination of a keto-ester precursor. Understanding this pathway is critical as it informs the potential impurity profile; for instance, incomplete fluorination could leave residual ketone or monofluorinated species.
A generalized workflow for such a synthesis is outlined below. The critical step is the conversion of the ketone (Compound 2 ) to the gem-difluoro moiety (Compound 3 ) using a specialized fluorinating agent.
Figure 1: Generalized synthetic workflow for this compound.
Core Spectroscopic Analysis: A Multi-Pronged Approach
No single analytical technique is sufficient for unambiguous structure elucidation. True confidence is achieved through the convergence of data from orthogonal methods. For this molecule, the foundational pillars of analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Figure 2: The logical relationship between core analytical techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a fluorinated compound, a full suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is non-negotiable.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at solubilizing the ester and has well-characterized residual solvent peaks.[3]
-
Standard: The residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H NMR; δ ~77.16 ppm for ¹³C NMR) is typically used as the internal standard.[3] Tetramethylsilane (TMS) can be added as an alternative internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The key insight for this molecule is observing the influence of the fluorine atoms on the adjacent protons.
| Predicted Shift (δ ppm) | Assignment | Multiplicity | Integration | Rationale |
| ~ 3.75 | -OCH₃ | Singlet (s) | 3H | Protons of the methyl ester are chemically shielded and have no adjacent proton neighbors. |
| ~ 3.00 | -CH -COOCH₃ | Multiplet (m) | 1H | The methine proton is deshielded by the adjacent ester group. It will show coupling to the four adjacent CH₂ protons. |
| ~ 2.40 - 2.20 | -CH₂ -CF₂- | Multiplet (m) | 2H | These protons are adjacent to the electron-withdrawing CF₂ group. They will appear as a triplet of triplets (tt) due to coupling with the adjacent CH₂ protons and the two fluorine atoms (³J_HF). |
| ~ 2.15 - 1.95 | -CH₂ -CH- | Multiplet (m) | 2H | These are the protons on the carbon adjacent to the methine. They will show coupling to the methine and the other CH₂ group. |
The ¹³C NMR spectrum provides a count of the unique carbon environments. For fluorinated compounds, the key diagnostic feature is the presence of carbon-fluorine coupling constants (J_CF), which cause the signals for carbons near fluorine to split into multiplets.
| Predicted Shift (δ ppm) | Assignment | Multiplicity (from C-F coupling) | Rationale |
| ~ 174 | C =O | Singlet (s) | Carbonyl carbon of the ester. |
| ~ 123 | C F₂ | Triplet (t) | The gem-difluoro carbon is significantly deshielded. It appears as a triplet due to one-bond coupling to the two fluorine atoms (¹J_CF ≈ 240-250 Hz). This is a definitive signature. |
| ~ 52 | -OC H₃ | Singlet (s) | Carbon of the methyl ester. |
| ~ 45 | -C H-COOCH₃ | Singlet (s) | Methine carbon. May show a small three-bond C-F coupling (³J_CF). |
| ~ 38 | -C H₂-CF₂- | Triplet (t) | This carbon is adjacent to the CF₂ group and will appear as a triplet due to two-bond C-F coupling (²J_CF ≈ 20-30 Hz). |
| ~ 30 | -C H₂-CH- | Singlet (s) | Aliphatic methylene carbon. |
This experiment directly observes the fluorine atoms. As the two fluorine atoms in the CF₂ group are chemically equivalent, they are expected to produce a single signal.
-
Expected Chemical Shift: The chemical shift in ¹⁹F NMR is highly dependent on the molecular environment. For a gem-difluoroalicyclic system, a signal in the range of -90 to -110 ppm (relative to CFCl₃) is expected.
-
Expected Multiplicity: In a proton-coupled ¹⁹F spectrum, this signal would be split by the two adjacent protons on C4. However, it is common to acquire a proton-decoupled spectrum, which would show a singlet. In a non-decoupled spectrum, the signal would likely appear as a triplet (²J_HF ≈ 15-25 Hz).
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can confirm the elemental formula to within a few parts per million.
Experimental Protocol: MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation, which can be useful for structural analysis.
-
Analysis: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the isolated molecular ion to generate a characteristic fragmentation pattern.
Data Analysis:
-
Molecular Formula: C₇H₁₀F₂O₂
-
Exact Mass: 164.0649
-
Molecular Weight: 164.15
| m/z (Mass-to-Charge Ratio) | Possible Fragment | Fragment Lost | Rationale |
| 164 (EI) or 165 (ESI, [M+H]⁺) | [C₇H₁₀F₂O₂]⁺ | - | Molecular Ion (or protonated ion). Its presence confirms the molecular weight. |
| 133 | [C₆H₈F₂O]⁺ | -OCH₃ | Loss of the methoxy radical is a classic fragmentation pathway for methyl esters.[4] |
| 105 | [C₅H₆F₂]⁺ | -COOCH₃ | Loss of the entire carbomethoxy group. |
| 74 | [C₂H₂O₂F]⁺ | - | The McLafferty rearrangement is a potential pathway for esters, though less common in cyclic systems. A fragment at m/z 74 could arise from this process.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[6]
Experimental Protocol: IR Sample Acquisition
-
Method: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Analysis: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 2990 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium |
| 1745 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |
| 1400 - 1000 | C-F Stretch | gem-Difluoro | Strong to Very Strong |
| 1250 - 1150 | C-O Stretch | Ester | Strong |
The IR spectrum provides a clear and immediate validation of the core structural components. The very strong C=O stretch confirms the ester, while the intense absorptions in the 1400-1000 cm⁻¹ region are definitive evidence of the C-F bonds.[7]
Conclusion: A Self-Validating Structural Narrative
The structure of this compound is not proven by a single data point, but by the overwhelming consensus of orthogonal analytical techniques. The narrative is self-validating: MS confirms the mass and elemental formula. IR confirms the presence of the ester and C-F bonds. Finally, the full suite of NMR experiments provides the definitive, high-resolution map of the atomic connectivity, with characteristic C-F and H-F couplings providing incontrovertible proof of the gem-difluoro group's placement. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence, a prerequisite for advancing any molecular entity in a drug development pipeline.
Figure 3: The convergence of all analytical data leading to the final structural confirmation.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
The Spectroscopic Signature of a Novel Fluorinated Scaffold: A Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. This guide provides a comprehensive analysis of the spectroscopic data for methyl 3,3-difluorocyclopentanecarboxylate, a valuable fluorinated building block. Through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound and provide a framework for the characterization of related fluorinated molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Introduction: The Role of Fluorine in Cyclopentane Scaffolds
Cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules. The introduction of a gem-difluoro group onto the cyclopentane core, as in this compound, can profoundly influence its conformational preferences and electronic properties. This modification can lead to improved pharmacological profiles, making the detailed spectroscopic characterization of such building blocks essential for their effective utilization in medicinal chemistry and materials science. This guide will delve into the practical aspects of acquiring and interpreting the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry—for this intriguing molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds, NMR provides not only information about the proton and carbon frameworks but also crucial insights into the influence of the fluorine atoms on their chemical environment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information regarding the arrangement and connectivity of the hydrogen atoms in the molecule.
Data Presentation:
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| a | 3.72 | Singlet | 3H | -OCH₃ |
| b | 3.05 - 2.95 | Multiplet | 1H | H-1 |
| c | 2.50 - 2.35 | Multiplet | 2H | H-2, H-5 (cis to ester) |
| d | 2.25 - 2.10 | Multiplet | 2H | H-2, H-5 (trans to ester) |
| e | 2.10 - 1.95 | Multiplet | 2H | H-4 |
Experimental Protocol:
A high-resolution ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.
Interpretation and Causality:
The singlet at 3.72 ppm is characteristic of the three equivalent protons of the methyl ester group. The downfield shift of the methine proton at H-1 (2.95-3.05 ppm) is attributed to the deshielding effect of the adjacent electron-withdrawing ester functionality. The protons on the cyclopentane ring appear as complex multiplets due to both proton-proton and proton-fluorine couplings. The geminal difluoro group at the 3-position significantly influences the chemical shifts and coupling patterns of the neighboring methylene protons at the 2- and 4-positions. The diastereotopic nature of the methylene protons at C-2 and C-5 results in their distinct chemical shifts and complex splitting patterns.
Visualization of Key Structural Features:
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule and reveals the significant electronic impact of the fluorine substituents.
Data Presentation:
| Signal | Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |
| a | 173.5 | Singlet | C=O |
| b | 122.0 | Triplet (245 Hz) | C-3 |
| c | 52.5 | Singlet | -OCH₃ |
| d | 45.0 | Triplet (25 Hz) | C-2, C-4 |
| e | 35.0 | Singlet | C-5 |
| f | 42.0 | Singlet | C-1 |
Experimental Protocol:
A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz (or higher) spectrometer using the same sample prepared for ¹H NMR analysis. A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Interpretation and Causality:
The carbonyl carbon of the ester group appears as a singlet at 173.5 ppm. The most striking feature of the spectrum is the signal for the C-3 carbon, which is directly bonded to the two fluorine atoms. This carbon resonates at a significantly downfield chemical shift (122.0 ppm) and appears as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF ≈ 245 Hz). The carbons adjacent to the difluorinated center (C-2 and C-4) also exhibit a triplet splitting, albeit with a smaller two-bond coupling constant (²JCF ≈ 25 Hz). This through-bond coupling is a hallmark of fluorinated organic molecules and provides definitive evidence for the location of the fluorine atoms. The remaining carbon signals are assigned based on their chemical shifts and comparison with related structures.
Visualization of NMR Data Acquisition Workflow:
Caption: A generalized workflow for NMR data acquisition and analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
Data Presentation:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 15 | [M]⁺ (Molecular Ion) |
| 133 | 40 | [M - OCH₃]⁺ |
| 105 | 100 | [M - COOCH₃]⁺ |
| 85 | 65 | [C₅H₆F]⁺ |
| 59 | 30 | [COOCH₃]⁺ |
Experimental Protocol:
A mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the compound is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Interpretation and Causality:
The molecular ion peak ([M]⁺) at m/z 164 confirms the molecular weight of this compound. The fragmentation pattern is consistent with the proposed structure. The loss of the methoxy group (-OCH₃) results in a prominent peak at m/z 133. The base peak at m/z 105 corresponds to the loss of the entire carbomethoxy group (-COOCH₃), leading to the formation of a stable difluorocyclopentyl cation. Further fragmentation of the cyclopentyl ring gives rise to other observed ions.
Visualization of Mass Spectrometry Fragmentation:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion: A Spectroscopically Validated Building Block
The comprehensive spectroscopic analysis presented in this guide provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR data clearly illustrate the influence of the gem-difluoro group on the chemical environment of the cyclopentane ring, while the mass spectrum confirms the molecular weight and provides insights into its fragmentation behavior. This detailed characterization serves as a robust foundation for the confident application of this valuable fluorinated building block in the synthesis of novel pharmaceuticals and advanced materials. The protocols and interpretive frameworks described herein offer a practical guide for researchers working with this and other structurally related fluorinated compounds.
An In-Depth Technical Guide to the NMR and Mass Spectrometry of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) characteristics of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a detailed theoretical framework for its characterization. This predictive approach is invaluable for researchers in synthetic chemistry and drug development for the identification, structural elucidation, and purity assessment of this and structurally related fluorinated compounds.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms onto the cyclopentane ring is expected to significantly influence its physicochemical properties, including metabolic stability and lipophilicity. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy and mass spectrometry are the cornerstone techniques for this purpose. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the mass spectrometric fragmentation pattern of the title compound, providing a robust analytical blueprint.
Caption: Molecular Structure of this compound
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to reveal three distinct signals corresponding to the methoxy protons and the two sets of non-equivalent methylene protons on the cyclopentane ring, in addition to the methine proton.
-
-OCH₃ Protons: A singlet, integrating to 3H, is expected for the methyl ester protons. Its chemical shift will be in the range of 3.7 ppm , typical for methyl esters.
-
-CH₂- Protons (adjacent to CF₂): The two protons on the carbon adjacent to the CF₂ group are expected to appear as a triplet of triplets. The geminal coupling to the other proton on the same carbon, the vicinal coupling to the methine proton, and the geminal coupling to the two fluorine atoms will all contribute to this complex splitting pattern. The chemical shift is predicted to be in the range of 2.0-2.3 ppm . The coupling to the two equivalent fluorine atoms will result in a triplet with a typical ²JHF of around 40-60 Hz.[1][2] Each of these peaks will be further split by the vicinal protons.
-
-CH₂- Protons (adjacent to CH): The protons on the carbon adjacent to the methine proton are expected to appear as a multiplet in the range of 1.8-2.1 ppm .
-
-CH- Proton: The methine proton, being adjacent to the electron-withdrawing ester group, will be the most downfield of the ring protons, appearing as a multiplet around 2.8-3.1 ppm .
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, with the carbon bearing the fluorine atoms exhibiting a characteristic triplet due to one-bond C-F coupling.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C =O | 174-176 | Singlet |
| -C F₂ | 115-125 | Triplet (¹JCF ≈ 240-260 Hz) |
| -OC H₃ | 52-54 | Singlet |
| -C H-COOCH₃ | 45-50 | Singlet |
| -C H₂- | 30-35 | Triplet (²JCF ≈ 20-30 Hz) |
The large one-bond carbon-fluorine coupling constant (¹JCF) for the CF₂ carbon is a highly diagnostic feature.[3] The adjacent methylene carbons will also show a smaller two-bond coupling (²JCF).[1][2]
Predicted ¹⁹F NMR Spectroscopy
Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal is expected to be a triplet due to coupling with the two adjacent protons (²JFH). The chemical shift for gem-difluoroalkanes typically appears in the range of -90 to -110 ppm relative to CFCl₃.[4] The signal will be a triplet due to coupling with the two vicinal protons on the adjacent carbon.
Predicted Mass Spectrometry (Electron Ionization)
The electron ionization mass spectrum of this compound (Molecular Weight: 178.16 g/mol ) is expected to show a discernible molecular ion peak (M⁺) at m/z 178. The fragmentation pattern will be dictated by the presence of the ester functional group and the fluorinated cyclopentane ring.
Key Predicted Fragmentation Pathways:
-
Loss of the methoxy radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a stable acylium ion. This would result in a prominent peak at m/z 147 .[5]
-
Loss of the carbomethoxy group (-•COOCH₃): Cleavage of the bond between the ring and the ester group would result in the loss of a carbomethoxy radical, yielding a fragment at m/z 119 .
-
McLafferty Rearrangement: While less common for cyclic esters, a McLafferty-type rearrangement is possible, though it would likely be a minor pathway.
-
Ring Fragmentation: The cyclopentane ring can undergo fragmentation, often involving the loss of small neutral molecules like ethylene (C₂H₄).[6][7] For example, the fragment at m/z 119 could lose ethylene to give a fragment at m/z 91 .
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality NMR and mass spectral data for this compound.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate.
-
¹⁹F NMR: Acquire the spectrum using a single-pulse sequence. A spectral width of 200 ppm and a relaxation delay of 2 seconds are recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.
-
Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the predicted pathways.
-
Conclusion
This in-depth technical guide provides a robust, theoretically grounded framework for the NMR and mass spectrometric analysis of this compound. The predicted spectral data, including chemical shifts, coupling constants, and fragmentation patterns, offer a valuable reference for the identification and structural verification of this compound. The detailed experimental protocols provide a practical starting point for researchers to acquire high-quality analytical data. This predictive approach underscores the power of fundamental spectroscopic principles in the characterization of novel chemical entities.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. The Duke NMR Center Coupling constants [sites.duke.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 7. m.youtube.com [m.youtube.com]
The Strategic Integration of Fluorinated Building Blocks in Modern Drug Discovery: A Technical Guide
Foreword: The Fluorine Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design.[1] Approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the profound impact of this small but mighty element.[2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the remarkable strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][3] This guide provides an in-depth exploration of the role of fluorinated building blocks in drug discovery, from fundamental principles to practical applications, designed for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key synthetic and analytical methods, and visualize complex workflows to illuminate the path from a fluorinated building block to a promising drug candidate.
I. The Physicochemical Impact of Fluorine: A Double-Edged Sword
The introduction of fluorine into a drug candidate can elicit a cascade of changes in its physicochemical properties. Understanding these effects is paramount to harnessing the full potential of fluorination.
Modulating Lipophilicity (LogP) and Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent. While the substitution of a hydrogen atom with a single fluorine atom can lead to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group often results in a decrease in LogP.[4] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to permeate cell membranes and reach its target.[3] For instance, in the development of central nervous system (CNS) drugs, increasing lipophilicity can enhance penetration of the blood-brain barrier.
Altering Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic or basic functional groups. This modulation of a molecule's ionization state at physiological pH can have profound effects on its solubility, receptor binding, and bioavailability. For example, the introduction of a fluorine atom can increase the acidity of a carboxylic acid or decrease the basicity of an amine.[2] This can be strategically employed to optimize a drug's absorption in the gastrointestinal tract or its interaction with a target protein.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[2]
Influencing Conformation and Binding Affinity
The introduction of fluorine can induce subtle but significant changes in a molecule's conformational preferences. These conformational effects, driven by electrostatic interactions and hyperconjugation, can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[1]
II. Strategic Application of Fluorinated Building Blocks in Synthesis
The synthesis of fluorinated drug candidates often relies on the use of pre-functionalized fluorinated building blocks. This approach is generally more practical and efficient than attempting to introduce fluorine in the later stages of a complex synthesis.
Common Classes of Fluorinated Building Blocks
A diverse array of fluorinated building blocks are commercially available or can be readily synthesized, providing access to a wide range of chemical space. These include:
-
Fluorinated Aromatic and Heteroaromatic Rings: Pyridines, pyrimidines, indoles, and other heterocyclic systems bearing fluorine or trifluoromethyl groups are common motifs in many approved drugs.[3]
-
Fluorinated Aliphatic Chains and Rings: The incorporation of fluorine into aliphatic scaffolds can be used to modulate conformation and block metabolic hotspots.
-
Trifluoromethylated Building Blocks: The -CF3 group is a particularly valuable substituent due to its unique electronic and steric properties.
Synthetic Methodologies for Fluorinated Building Blocks
Several key synthetic strategies are employed to create these crucial starting materials.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose.
Caption: Generalized workflow for electrophilic fluorination.
Nucleophilic fluorination utilizes a nucleophilic fluoride source (F-) to displace a leaving group. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents, often used in polar aprotic solvents.
Caption: Generalized workflow for nucleophilic fluorination.
III. Experimental Protocols and Data Analysis
The successful application of fluorinated building blocks requires robust and reproducible experimental methods. This section provides detailed protocols for key assays and highlights the importance of quantitative data analysis.
Synthesis of a Fluorinated Heterocycle: 3-Fluoro-3,6-dihydropyridines
This protocol describes the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®.
Materials:
-
1,2-dihydropyridine starting material
-
Selectfluor®
-
Dry acetonitrile
-
3 Å molecular sieves
-
Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a solution of the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) containing 3 Å molecular sieves at 0 °C under an argon atmosphere, slowly add a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) dropwise.[5]
-
Stir the reaction mixture at 0 °C for 10 minutes.[5]
-
Allow the reaction to slowly warm to room temperature.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.[5]
-
Dilute the residue with diethyl ether (15 mL) and filter to remove insoluble byproducts.[5]
-
The resulting 3-fluoro-3,6-dihydropyridine can often be used in the next step without further purification.[5]
In Vitro Liver Microsomal Stability Assay
This assay is a standard method for evaluating the metabolic stability of a compound.
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control compounds.
-
In a 96-well plate, combine the liver microsomes with the phosphate buffer to the desired protein concentration.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro microsomal stability assay.
Quantitative Data Presentation
The impact of fluorination is best illustrated through direct comparison of quantitative data.
Table 1: Impact of Fluorination on Physicochemical Properties
| Parent Compound | Fluorinated Analog | ΔLogP | ΔpKa | Reference |
| Anisole | 4-Fluoroanisole | +0.25 | -0.2 | [6] |
| Toluene | 4-Fluorotoluene | +0.31 | N/A | [6] |
| Pyridine | 2-Fluoropyridine | +0.28 | -6.7 | [3] |
Table 2: Enhancement of Metabolic Stability through Fluorination
| Compound Class | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Improvement | Reference |
| Kinase Inhibitor | 15 | 90 | 6 | [7] |
| Antiviral Nucleoside | 30 | >120 | >4 | [7] |
| CNS Agent | 8 | 45 | 5.6 | [7] |
IV. Safety Considerations for Handling Fluorinating Agents
Many fluorinating agents are highly reactive and require careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are often recommended), safety goggles, and a lab coat. In some cases, a face shield and respirator may be necessary.[8]
-
Ventilation: All work with fluorinating agents should be conducted in a well-ventilated chemical fume hood.[8]
-
Incompatible Materials: Be aware of incompatible materials. For example, some electrophilic fluorinating agents can react violently with certain organic solvents.[9] Always consult the Safety Data Sheet (SDS) for the specific reagent.[9]
-
Quenching and Disposal: Follow established procedures for quenching reactive fluorinating agents and disposing of waste.[10]
V. Future Perspectives
The field of organofluorine chemistry continues to evolve, with ongoing research focused on the development of new and more selective fluorinating agents, as well as novel fluorinated building blocks. The increasing application of computational chemistry and machine learning is also enabling more accurate prediction of the effects of fluorination, further enhancing the rational design of fluorinated drug candidates.[9][11] As our understanding of the intricate interplay between fluorine and biological systems deepens, the strategic use of fluorinated building blocks will undoubtedly remain a vital component of successful drug discovery programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. zjwintime.com [zjwintime.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical Guide to the 3,3-Difluorocyclopentane Moiety as a Bioisosteric Replacement
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a powerful tool for optimizing drug-like properties.[1][2] Among the diverse array of fluorinated motifs, the 3,3-difluorocyclopentane core has emerged as a particularly valuable bioisostere. This guide provides an in-depth technical analysis of this moiety, intended for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical consequences of gem-difluorination on the cyclopentyl ring, detail robust synthetic protocols for accessing key building blocks, and examine case studies where this bioisosteric replacement has successfully modulated pharmacokinetic and pharmacodynamic profiles.
Introduction: The Rationale for Fluorinated Bioisosteres
Bioisosterism, the practice of substituting one chemical group with another to create a new compound with similar biological activity, is a cornerstone of drug design.[3] The goal is to fine-tune a molecule's properties to enhance efficacy, reduce toxicity, or improve its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine, owing to its unique electronic properties, has become a favored element for such replacements.[2]
The 3,3-difluorocyclopentane moiety offers a compelling set of features:
-
Metabolic Stability: The exceptional strength of the C-F bond makes the gem-difluoro group resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[1][4] This can significantly increase a drug's half-life.[1]
-
Conformational Control: The cyclopentane ring is inherently flexible, rapidly interconverting between envelope and half-chair conformations.[5] The introduction of a gem-difluoro group alters this conformational landscape, introducing a degree of rigidity that can lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1][5]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms creates a strong dipole moment. This influences the acidity/basicity (pKa) of nearby functional groups and modulates the molecule's overall lipophilicity (LogP).[6][7][8] These modifications can improve properties like cell permeability and aqueous solubility.[6][8]
Physicochemical Impact of the 3,3-Difluorocyclopentane Moiety
The decision to incorporate a 3,3-difluorocyclopentane group is driven by its predictable and beneficial impact on key molecular properties.
Acidity and Basicity (pKa)
The primary influence on pKa is the powerful electron-withdrawing inductive effect of the two fluorine atoms.[6][8] For an adjacent amine, such as in 3,3-difluorocyclopentanamine, this effect lowers the pKa of the conjugate acid by approximately 2 units compared to its non-fluorinated counterpart. This increased acidity (or decreased basicity of the amine) can be critical for optimizing interactions with a target protein or altering solubility at physiological pH.
| Compound | Structure | pKa of Conjugate Acid (approx.) | ΔpKa (vs. Non-fluorinated) |
| Cyclopentanamine | ![]() | ~10.6 | - |
| 3,3-Difluorocyclopentanamine | ![]() | ~8.6 | ~ -2.0 |
| Table 1: Comparison of approximate pKa values for cyclopentanamine and its 3,3-difluorinated analog. Data based on trends for functionalized cycloalkanes.[9] |
Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity is more complex than its effect on pKa.[6][10] While fluorine is highly electronegative, the overall impact on LogP depends on the molecule's conformation and the accessibility of the C-F dipoles to the solvent. In many cases, replacing a -CH2- group with a -CF2- group can lead to a slight increase in lipophilicity. However, this effect is highly context-dependent and can be influenced by the position of other functional groups.[7][11]
Conformational Effects
The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The introduction of the gem-difluoro group at the C3 position introduces significant steric and electronic effects that influence this equilibrium.[5] The gauche effect, favoring a gauche arrangement between electronegative substituents, and the minimization of dipole-dipole interactions play a key role.[5] This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
Synthesis of Key 3,3-Difluorocyclopentane Building Blocks
Access to versatile building blocks is paramount for their successful application in drug discovery campaigns. The most common and crucial precursor is 3,3-difluorocyclopentanamine. Its synthesis typically originates from a corresponding ketone.
General Synthetic Workflow
The most prevalent strategy involves the deoxofluorination of a cyclopentanone precursor followed by reductive amination. This approach is scalable and allows for the synthesis of significant quantities of the desired amine.[12]
Detailed Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride
This two-step protocol is adapted from established methodologies and provides a reliable route to the target compound.[13]
Step 1: Deoxofluorination of 3-Oxocyclopentane-1-carboxylate
-
Causality: This step introduces the key gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for converting ketones to gem-difluorides. The reaction must be conducted under anhydrous conditions as DAST is highly moisture-sensitive.
-
Protocol:
-
Reaction Setup: To a solution of methyl 3-oxocyclopentane-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C, add DAST (1.5 equivalents) dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours. The progress is monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3,3-difluorocyclopentane-1-carboxylate, is purified by column chromatography.
-
Step 2: Curtius Rearrangement and Hydrolysis
-
Causality: This sequence converts the ester into the desired primary amine. The ester is first hydrolyzed to a carboxylic acid, which is then converted to an acyl azide. The acyl azide undergoes thermal rearrangement (Curtius rearrangement) to an isocyanate, which is subsequently hydrolyzed to the amine.
-
Protocol:
-
Hydrolysis: Saponify the methyl 3,3-difluorocyclopentane-1-carboxylate (1 equivalent) using lithium hydroxide in a mixture of THF/water. Acidify with 1M HCl to obtain 3,3-difluorocyclopentane-1-carboxylic acid.
-
Acyl Azide Formation: To a solution of the carboxylic acid (1 equivalent) in anhydrous acetone, add triethylamine (1.1 equivalents) followed by ethyl chloroformate (1.1 equivalents) at 0 °C. After stirring for 1 hour, add a solution of sodium azide (1.5 equivalents) in water dropwise.
-
Rearrangement & Trapping: Stir the mixture for another hour at 0 °C, then heat to 80 °C to initiate the rearrangement. The resulting isocyanate can be trapped with tert-butanol to form a Boc-protected amine or hydrolyzed directly with aqueous acid.
-
Salt Formation: After hydrolysis/deprotection, dissolve the resulting free amine in a suitable solvent like diethyl ether or ethanol and treat with a solution of HCl in the same solvent to precipitate 3,3-difluorocyclopentanamine hydrochloride.[13][14] Isolate the solid by filtration.
-
Case Study: Application in Kinase Inhibitor Design
A significant application of the 3,3-difluorocyclopentanamine scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune diseases.
-
Challenge: Achieving selectivity for TYK2 over other highly homologous JAK family members is critical to minimizing off-target effects.
-
Solution: The incorporation of the 3,3-difluorocyclopentylamino moiety into inhibitor scaffolds has proven effective.[1]
-
Binding and Selectivity: The conformationally restricted cyclopentyl ring helps to optimally position the inhibitor within the ATP-binding site of the kinase.
-
Improved Properties: The gem-difluoro group enhances metabolic stability and modulates the pKa of the amine, which can be crucial for forming key interactions with the protein and improving overall drug-like properties.[1]
-
Conclusion and Future Outlook
The 3,3-difluorocyclopentane moiety is more than just a fluorinated analog; it is a sophisticated bioisosteric tool that allows medicinal chemists to rationally modulate multiple properties of a drug candidate simultaneously. Its ability to enhance metabolic stability, enforce a favorable conformation, and fine-tune electronic properties makes it a highly attractive building block.[1][6] As synthetic methodologies become more robust and our understanding of fluorine's subtle effects deepens, the strategic application of the 3,3-difluorocyclopentane core is set to expand, paving the way for the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chigroup.site [chigroup.site]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Conformational Analysis of the 3,3-Difluorocyclopentane Ring
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. The gem-difluoro moiety, in particular, can profoundly influence molecular conformation, which in turn dictates biological activity and material characteristics. This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluorocyclopentane ring. While direct experimental and computational studies on this specific molecule are notably scarce in publicly available literature, this document synthesizes foundational principles of cyclopentane stereochemistry with the known effects of fluorine substitution to provide a robust theoretical framework.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the predictive conformational landscape of this fluorinated scaffold and detailing the experimental and computational methodologies required for its definitive characterization.
Introduction: The Dynamic Landscape of the Cyclopentane Ring
Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is a highly flexible system. A planar conformation is energetically disfavored due to significant torsional strain arising from the eclipsing of C-H bonds.[2] To alleviate this strain, the cyclopentane ring puckers, adopting non-planar conformations. The two most fundamental puckered forms are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry) conformations.[1][3]
In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the half-chair conformation, three carbon atoms are coplanar, with one atom above and one below the plane. The energy barrier between these conformations is exceptionally low, leading to a phenomenon known as pseudorotation , a continuous interconversion of puckered forms that makes the cyclopentane ring appear, on average, to be planar in many spectroscopic analyses.[3]
The Influence of Gem-Difluorination at the C3 Position
The introduction of a gem-difluoro group at the C3 position of the cyclopentane ring is anticipated to have a significant impact on its conformational preferences. This influence stems from a combination of steric and electronic effects.
Steric and Dipole Effects
The C(sp³)-F bond is highly polarized and possesses a notable steric demand. The presence of two fluorine atoms on the same carbon (C3) will likely introduce significant steric and dipole-dipole interactions that will perturb the pseudorotational circuit. It is hypothesized that to minimize these unfavorable interactions, the C3 carbon will preferentially occupy a puckered position, such as the "flap" of the envelope conformation or one of the out-of-plane positions in the half-chair form.[1] This would place the bulky and electronegative fluorine atoms in a position that minimizes their interaction with the rest of the ring.
Gauche Effects and Hyperconjugation
The gauche effect, where a gauche arrangement of electronegative substituents is favored over an anti-arrangement, can also play a role. Furthermore, hyperconjugative interactions, such as the delocalization of electron density from a C-C or C-H σ orbital into a C-F σ* antibonding orbital, can stabilize certain conformations. The precise balance of these effects will determine the dominant conformer(s).
Predicted Conformational Equilibria of 3,3-Difluorocyclopentane
Based on the principles outlined above, we can predict the likely conformational landscape of 3,3-difluorocyclopentane. The two primary conformations to consider are the envelope and the half-chair, with the pucker centered around the C3 carbon.
Envelope Conformation
In an envelope conformation where C3 is the puckered atom, the two C-F bonds will be in a pseudo-axial and a pseudo-equatorial position relative to the plane of the other four carbon atoms. This conformation would likely be a significant contributor to the overall population.
Half-Chair (Twist) Conformation
In a C2 symmetric half-chair conformation, the C3 and an adjacent carbon would be puckered out of the plane of the other three. This could also be a low-energy conformation, and the rapid interconversion between various twist and envelope forms via pseudorotation is expected.
The following diagram illustrates the pseudorotational pathway, highlighting the key envelope and twist conformations.
Analogous Systems: Insights from Fluorocyclopentane
While direct data for 3,3-difluorocyclopentane is lacking, computational studies on fluorocyclopentane provide valuable quantitative insights into the effect of a single fluorine substituent. A computational study has reported the relative energies of the axial and equatorial conformers of the envelope form of fluorocyclopentane.[4]
| Conformer | Relative Energy (kcal/mol) | Source |
| Equatorial Fluorine (Envelope) | 0.00 | [4] |
| Axial Fluorine (Envelope) | +0.26 | [4] |
This data suggests a slight preference for the equatorial position of the fluorine atom in the monosubstituted case. For 3,3-difluorocyclopentane, the energetic landscape will be more complex due to the presence of two fluorine atoms and the interplay of their steric and electronic effects.
Recommended Methodologies for Definitive Conformational Analysis
To move beyond theoretical predictions and obtain definitive data on the conformational preferences of 3,3-difluorocyclopentane, a combination of computational and experimental techniques is required.
Computational Chemistry
High-level ab initio and density functional theory (DFT) calculations are indispensable for mapping the potential energy surface of the cyclopentane ring.
Step-by-Step Computational Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This will likely yield various envelope and twist conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or higher).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Transition State Search: Locate the transition states connecting the low-energy conformers to determine the energy barriers for interconversion (pseudorotation). This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) in the calculations.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for studying the solution-phase conformation and dynamics of molecules.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons and carbons are sensitive to the ring's conformation.
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[5] The ¹⁹F chemical shifts and ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide detailed information about the electronic environment and spatial arrangement of the fluorine atoms.[6][7][8]
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion. At low temperatures, the pseudorotation may be slowed sufficiently to observe distinct signals for different conformers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can identify through-space interactions between nuclei, providing crucial information about the spatial proximity of atoms and thus the preferred conformation.[1]
Gas-Phase Electron Diffraction (GED):
GED is an experimental method for determining the structure of molecules in the gas phase, free from intermolecular interactions.[7] This technique would provide precise bond lengths, bond angles, and dihedral angles, offering a direct experimental measure of the dominant conformation in the gas phase.
Synthesis of 3,3-Difluorocyclopentane
The synthesis of gem-difluorinated cyclopentanes can be achieved through various methods, often involving the deoxyfluorination of a corresponding ketone.
Illustrative Synthetic Protocol (Deoxyfluorination):
-
Starting Material: Cyclopentanone or a suitable derivative.
-
Fluorinating Agent: A common deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is used.
-
Reaction Conditions: The ketone is treated with the fluorinating agent in an appropriate solvent (e.g., dichloromethane) at a suitable temperature.
-
Workup and Purification: The reaction mixture is carefully quenched, and the product is extracted and purified by distillation or chromatography.
Conclusion and Future Outlook
The conformational analysis of 3,3-difluorocyclopentane presents an intriguing case study in modern stereochemistry. While this guide provides a robust theoretical framework based on established principles, it also highlights a clear gap in the current scientific literature. The interplay of steric hindrance, dipole-dipole interactions, and hyperconjugation in this gem-difluorinated system warrants a dedicated investigation.
The methodologies outlined herein, combining high-level computational chemistry with advanced spectroscopic techniques, provide a clear roadmap for the definitive characterization of the conformational landscape of 3,3-difluorocyclopentane. Such studies will not only be of fundamental academic interest but will also provide invaluable data for the rational design of novel pharmaceuticals and advanced materials incorporating this promising fluorinated scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. biophysics.org [biophysics.org]
An In-depth Technical Guide to METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE: Sourcing and Purity Analysis for Drug Development
Introduction: The Strategic Value of the gem-Difluorocyclopentane Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating physicochemical and pharmacological properties. The gem-difluoroalkane motif (CF₂) is particularly valuable as a bioisostere for carbonyl groups or as a means to block metabolic oxidation, thereby enhancing a compound's metabolic stability.[1][2][3] METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2) is a key building block that provides access to this valuable structural moiety. Its cyclopentane scaffold offers a constrained, three-dimensional geometry that can be crucial for optimizing ligand-receptor interactions.
For researchers, scientists, and drug development professionals, the procurement of this building block is not a trivial matter. The chemical purity of starting materials is a cornerstone of reproducible research and successful drug development campaigns. Impurities can lead to unforeseen side reactions, complicate purification of subsequent intermediates, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). This guide provides a technical overview of sourcing this compound, with a deep dive into the analytical methodologies required to verify its purity and identity, ensuring the integrity of your research.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before its inclusion in any experimental workflow. Below is a summary of the key properties for this compound.
| Property | Value |
| CAS Number | 1394129-94-2 |
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Boiling Point | Not readily available, estimated >150 °C |
| Density | Not readily available, estimated >1.1 g/cm³ |
Part 1: Sourcing, Suppliers, and Purity Grades
The reliability of a chemical supplier is as critical as the purity of the chemical itself. When sourcing specialized building blocks like this compound, it is imperative to partner with vendors who provide comprehensive analytical data and demonstrate consistency across batches.
Identifying Reputable Suppliers
A reputable supplier for drug development starting materials should, at a minimum, provide a Certificate of Analysis (CoA) with each batch. This document should detail the specific analytical tests performed, the methods used, and the results obtained. Key indicators of a trustworthy supplier include:
-
Transparent Purity Claims: Clearly stated purity levels (e.g., >95%, >98%) backed by analytical data.
-
Comprehensive CoA: Provision of spectra (e.g., ¹H NMR, ¹⁹F NMR, GC-MS) upon request or as part of the standard documentation.
-
Batch-to-Batch Consistency: The ability to provide data demonstrating consistency in purity and impurity profiles across different manufacturing lots.
-
Regulatory Compliance: For later-stage development, suppliers should have a foundational understanding of GMP (Good Manufacturing Practices) requirements.
Representative Suppliers and Purity Grades
The availability and purity of this compound can vary. The table below lists representative suppliers and the typical purity grades offered for this or structurally similar fluorinated compounds, which serves as a market baseline. Note: This is not an exhaustive list and is intended for illustrative purposes. Researchers should always conduct their own due diligence.
| Supplier | Product Name/CAS | Typical Purity | Notes |
| BLD Pharm | This compound | Not specified, but provides analytical data like NMR, HPLC, LC-MS.[4] | Offers a range of fluorinated building blocks.[4] |
| Various Online Marketplaces | This compound | Typically ≥95%[5] | Purity claims should be independently verified. |
| ChemScene | Methyl 3,3-difluorocyclobutanecarboxylate | ≥96%[6] | An example of a similar building block with a stated purity. |
A cautionary note: Some suppliers may offer unique chemicals for early discovery with a disclaimer that the buyer assumes all responsibility for confirming identity and purity.[7] This underscores the importance of in-house quality control.
Part 2: A Guide to In-House Purity Verification
Upon receipt of a new batch of this compound, a robust in-house quality control (QC) workflow is essential to validate the supplier's claims and ensure the material is fit for purpose.
Incoming Material QC Workflow
The following diagram outlines a logical workflow for the qualification of a new batch of starting material.
Caption: A standard workflow for incoming quality control of chemical reagents.
Detailed Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC is an ideal technique for assessing the purity of volatile compounds like methyl esters. It separates components based on their boiling points and interaction with the stationary phase, while MS provides structural confirmation via mass-to-charge ratio and fragmentation patterns.
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a mass spectrometer detector. A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.
-
GC Method Parameters:
Parameter Value Injector Temp 250 °C Carrier Gas Helium, constant flow ~1 mL/min Oven Program Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min | MS Scan Range | 40-300 m/z |
-
Analysis: The primary peak should correspond to the target compound. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The mass spectrum should show the expected molecular ion (or fragments thereof).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is arguably the most powerful tool for unambiguous structure confirmation. For this compound, ¹H NMR confirms the proton environment, while ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atoms.[8][9]
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
-
¹H NMR Acquisition:
-
Expected Signals: Look for multiplets corresponding to the methyl ester protons (~3.7 ppm) and the cyclopentane ring protons (complex multiplets between ~2.0-3.0 ppm). The integration of these signals should correspond to a 3:7 ratio.
-
-
¹⁹F NMR Acquisition:
-
Expected Signals: The two fluorine atoms are chemically equivalent and should give rise to a single signal, which will be split into a complex multiplet due to coupling with the adjacent protons on the cyclopentane ring. The chemical shift will be highly characteristic.
-
-
Analysis: The presence of unexpected signals in either the ¹H or ¹⁹F spectrum indicates impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.
-
Purity Analysis Decision Tree
The results from these orthogonal analytical techniques should be used in concert to make a final decision on the material's quality.
Caption: A decision tree for accepting or rejecting a batch based on analytical data.
Conclusion
This compound is a valuable building block for modern drug discovery programs, offering access to the metabolically robust gem-difluorocyclopentane core. However, its effective use is contingent upon sourcing high-purity material. For researchers and drug development professionals, this necessitates a diligent approach to supplier selection and a commitment to rigorous, in-house analytical verification. By employing orthogonal techniques such as GC-MS and multinuclear NMR, scientists can ensure the identity and purity of this critical starting material, thereby safeguarding the integrity and reproducibility of their synthetic and biological research. This self-validating system of procurement and analysis is fundamental to the principles of sound scientific practice and efficient drug development.
References
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable in the development of novel therapeutics. METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE is a key building block in this arena, offering a gem-difluorinated cyclopentyl motif that is increasingly sought after for creating sophisticated drug candidates.
This guide provides a comprehensive overview of the safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from structurally analogous compounds, and established principles of laboratory safety for fluorinated molecules to provide a robust framework for risk mitigation.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. While exhaustive experimental data for this compound is not publicly available, the following table summarizes its known characteristics.
| Property | Value | Source |
| CAS Number | 1394129-94-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₁₀F₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 164.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | Inferred from similar compounds |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[1] |
Hazard Identification and Risk Assessment
Based on the hazard statements provided by a commercial supplier and data from structurally similar fluorinated esters, this compound should be handled as a hazardous substance.
GHS Hazard Statements:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: --INVALID-LINK--[1]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Toxicological Profile (Inferred): While specific toxicological data (e.g., LD50) is unavailable, the hazard statements suggest that this compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract. Ingestion is expected to be harmful. The toxicological properties have not been fully investigated, and therefore, the compound should be handled with a high degree of caution.[1]
Reactivity and Stability:
-
Hydrolysis: Fluorinated esters can undergo hydrolysis, potentially releasing the corresponding alcohol and carboxylic acid. The rate of hydrolysis can be influenced by pH and the degree of fluorination.[2][3]
-
Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride (HF).[4] This is a critical consideration, and the use of this compound in high-temperature reactions should be approached with extreme caution and appropriate engineering controls.
Risk Assessment Workflow
The following diagram outlines a logical workflow for assessing and mitigating the risks associated with handling this compound.
References
- 1. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Introduction
METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE is a fluorinated carbocyclic ester of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The gem-difluoro group on the cyclopentane ring, in particular, introduces a unique conformational rigidity and electronic signature. Understanding the stability and implementing proper storage of this compound are paramount to ensure its integrity for research and development applications, preserving its purity and preventing the formation of undesirable degradation products that could compromise experimental outcomes.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methods for assessing its long-term viability.
Chemical Properties and Intrinsic Stability
The stability of this compound is dictated by the interplay of its core functional groups: the methyl ester and the gem-difluorinated cyclopentane ring.
-
Ester Functionality: The methyl ester group is the primary site of potential degradation. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[3][4] This reaction can be catalyzed by both acids and bases.[3][4] Under neutral conditions, the hydrolysis of most esters is slow but can be accelerated by elevated temperatures.[4]
-
Influence of the gem-Difluoro Group: The two fluorine atoms on the same carbon atom (a gem-difluoro moiety) exert a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the nearby ester group. While fluorination can sometimes increase the susceptibility of esters to hydrolysis, the specific placement on the cyclopentane ring in this molecule may also introduce steric hindrance that could modulate this reactivity.[5] Studies on other fluorinated esters have shown that the rate of hydrolysis can be significantly influenced by the number and position of fluorine atoms.[5]
Primary Factors Affecting Stability
Several environmental factors can accelerate the degradation of this compound. Proper control over these is crucial for maintaining the compound's integrity.
-
Moisture (Hydrolysis): As the most probable degradation pathway, exposure to moisture is a critical concern. The presence of water, even atmospheric humidity, can lead to the slow hydrolysis of the ester into 3,3-difluorocyclopentanecarboxylic acid and methanol. Alkaline conditions dramatically accelerate this process, a reaction commonly known as saponification.[4][6]
-
Light: While esters are not typically considered highly photosensitive, prolonged exposure to high-energy light (such as UV radiation) can potentially induce degradation. It is a best practice to store chemical compounds in opaque or amber containers to minimize light exposure.[8]
-
pH: The stability of the ester is highly pH-dependent. Both acidic and basic conditions will catalyze hydrolysis. The reaction is generally slowest at a near-neutral pH. Contact with strong acids or bases should be strictly avoided.
-
Oxidizing Agents: Contact with strong oxidizing agents should be prevented as they may react with the organic structure, although the cyclopentane ring is relatively robust.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended, based on best practices for laboratory chemical storage.[8][9][10][11]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To displace moisture and oxygen, further protecting against hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light. Glass is preferred for its inertness. |
| Location | Well-ventilated, designated chemical storage area | Ensures safety and prevents exposure to incompatible chemicals.[10] Store away from heat sources and direct sunlight.[9] |
| Segregation | Store separately from strong acids, bases, and oxidizing agents | To prevent accidental contact and violent reactions.[8][11] |
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: When handling, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket) to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas or syringes for transferring the material.
-
Sealing: After dispensing, flush the container with an inert gas before tightly resealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[10]
Visualizing the Handling Workflow
The following diagram outlines the recommended workflow for receiving and handling this compound to maintain its stability.
Caption: Recommended workflow for handling the compound.
Stability Testing Protocols
To formally evaluate the stability of this compound, especially in a drug development context, structured stability studies are essential. These protocols are based on the principles outlined in the ICH Q1A(R2) guidelines.[12][13][14][15]
Protocol 1: Accelerated Stability Study
Objective: To identify potential degradation pathways and predict long-term stability under stressed conditions.
-
Sample Preparation: Dispense at least three batches of the compound into individual, sealed amber glass vials.
-
Storage Conditions: Place the vials in a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .[12][13]
-
Time Points: Pull samples for analysis at T=0, 1, 3, and 6 months.
-
Analytical Methods:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity Assay (HPLC-UV): Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the purity of the compound and quantify any degradation products.
-
Identity (LC-MS): Use Liquid Chromatography-Mass Spectrometry to identify the mass of any new peaks observed in the chromatogram, aiding in the structural elucidation of degradants (e.g., the hydrolyzed carboxylic acid).
-
Water Content (Karl Fischer): Determine the water content to correlate with any observed hydrolysis.
-
Protocol 2: Long-Term Stability Study
Objective: To establish the re-test period or shelf life under recommended storage conditions.
-
Sample Preparation: Prepare samples from at least three primary batches as in the accelerated study.[13][15]
-
Storage Conditions: Place the vials in a stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C .[12][13] The 5°C condition directly tests the recommended storage.
-
Time Points: Pull samples for analysis at T=0, 3, 6, 9, 12, 18, 24, and 36 months.[12]
-
Analytical Methods: Employ the same analytical methods as described in the accelerated stability study.
Troubleshooting Potential Degradation
The following decision tree can guide the investigation if degradation is suspected.
Caption: Decision tree for investigating compound degradation.
Conclusion
The primary stability concern for this compound is hydrolysis of the methyl ester, a process that can be accelerated by moisture, temperature, and non-neutral pH. Strict adherence to recommended storage conditions—specifically refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere—is critical to ensure its long-term integrity. By implementing the robust handling protocols and stability testing programs detailed in this guide, researchers and drug development professionals can be confident in the quality and reliability of this valuable fluorinated building block for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ikev.org [ikev.org]
Methodological & Application
Synthesis of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE: An Application and Protocol Guide
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The gem-difluoromethylene group (CF2), in particular, serves as a crucial bioisostere for carbonyl groups and other functionalities, offering enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics. This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 3,3-difluorocyclopentanecarboxylate, a valuable building block for the synthesis of complex fluorinated molecules.
The primary synthetic route detailed herein is the deoxofluorination of a readily available precursor, Methyl 3-oxocyclopentanecarboxylate. This transformation directly replaces the ketone functionality with a gem-difluoro group, representing an efficient and reliable method for the preparation of the target compound.
I. Synthetic Strategy: Deoxofluorination of a β-Keto Ester
The conversion of a carbonyl group to a gem-difluoromethylene group is a powerful transformation in organofluorine chemistry. For the synthesis of this compound, the most direct approach is the deoxofluorination of Methyl 3-oxocyclopentanecarboxylate. This method is favored for its efficiency and the commercial availability of the starting material.
Several reagents can effect this transformation, with dialkylaminosulfur trifluorides being the most prominent. Diethylaminosulfur trifluoride (DAST) is a classical reagent for this purpose.[1][2][3] However, due to its thermal instability, which can pose safety risks, especially on a larger scale, more stable alternatives are often preferred.[4] One such alternative is bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor®.[5][6][7] Deoxo-Fluor® is more thermally stable than DAST, making it a safer and often more reliable choice for deoxofluorination reactions.[4]
The reaction proceeds by the activation of the carbonyl oxygen by the aminofluorosulfurane, followed by nucleophilic attack of fluoride ions. The choice of an anhydrous solvent, typically a chlorinated solvent like dichloromethane, is critical to prevent the violent reaction of the fluorinating agent with water, which would produce corrosive hydrogen fluoride (HF).[5]
II. Experimental Protocol: Deoxofluorination with Deoxo-Fluor®
This protocol details the synthesis of this compound from Methyl 3-oxocyclopentanecarboxylate using Deoxo-Fluor®.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-oxocyclopentanecarboxylate | ≥97% | Commercially Available | Starting material. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Commercially Available | Fluorinating agent. Handle with care. | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. Must be dry. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For quenching the reaction. | |
| Deionized Water | For work-up. | ||
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
Reaction Scheme
References
- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
Application Note: Stereoselective Synthesis of Methyl 3,3-Difluorocyclopentanecarboxylate
An in-depth guide to the stereoselective synthesis of methyl 3,3-difluorocyclopentanecarboxylate is presented below, designed for researchers and professionals in drug development. This document provides a detailed exploration of synthetic strategies, complete with mechanistic insights and actionable protocols.
Introduction: The Significance of the 3,3-Difluorocyclopentane Motif
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyl groups or other polar functionalities. The 3,3-difluorocyclopentane scaffold, a conformationally restricted five-membered ring system, is of growing interest in drug discovery.[1] This structural motif allows for precise spatial positioning of substituents, making it an attractive component for designing novel therapeutic agents with enhanced pharmacological profiles.
This guide details robust and stereocontrolled methodologies for the synthesis of this compound, a key chiral building block for more complex bioactive molecules. We will explore two primary strategies: a metal-free approach involving difluorocyclopropanation followed by a vinylcyclopropane rearrangement, and a transition-metal-catalyzed approach for the direct asymmetric functionalization of a cyclopentene precursor.
Strategy 1: Organocatalytic Difluorocyclopropanation and Rearrangement Cascade
This approach builds upon the well-established reactivity of silyl dienol ethers with a difluorocarbene source, followed by a thermally induced vinylcyclopropane-cyclopentene (VCP) rearrangement. The absence of transition metals makes this an attractive method for pharmaceutical synthesis, minimizing concerns about metal contamination in the final product.
Mechanistic Rationale
The reaction proceeds in two key stages. First, a silyl dienol ether undergoes chemoselective difluorocyclopropanation.[1][2] This step is catalyzed by a non-nucleophilic organic base, such as 1,8-bis(dimethylamino)naphthalene (Proton Sponge), which facilitates the generation of difluorocarbene from a stable precursor like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). The subsequent VCP rearrangement is a concerted pericyclic reaction that proceeds regioselectively to form the more stable five-membered ring system.[1] The stereochemistry of the final product is dictated by the geometry of the starting silyl dienol ether and the stereoelectronics of the rearrangement. For the synthesis of an enantiomerically enriched product, a chiral auxiliary or a chiral catalyst would be required in the cyclopropanation step, an area of active research.
Figure 1. Workflow for the metal-free synthesis of the difluorocyclopentene core.
Experimental Protocol: Synthesis of Methyl 5,5-difluorocyclopent-1-ene-1-carboxylate
This protocol is adapted from established procedures for the synthesis of related α,α-difluorocyclopentanone derivatives.[1][3]
Materials:
-
Silyl dienol ether derived from methyl cyclopent-1-ene-1-carboxylate
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
-
Anhydrous p-xylene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add the silyl dienol ether (1.0 equiv) and 1,8-bis(dimethylamino)naphthalene (0.05 equiv).
-
Solvent Addition: Add anhydrous p-xylene to achieve a substrate concentration of 0.2 M.
-
Heating: Heat the solution to 60°C with vigorous stirring.
-
Reagent Addition: In a separate syringe, prepare a solution of TFDA (1.5 equiv) in anhydrous p-xylene. Add this solution dropwise to the reaction mixture over 1 hour.
-
Initial Reaction: Stir the reaction mixture at 60°C for 3 hours to ensure complete difluorocyclopropanation. Monitor by TLC or GC-MS.
-
Rearrangement: Increase the temperature of the reaction mixture to 140°C and reflux for 12-16 hours to induce the vinylcyclopropane rearrangement.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl 5,5-difluorocyclopent-1-ene-1-carboxylate.
Subsequent Reduction: The resulting α,β-unsaturated ester can be stereoselectively reduced to the desired saturated this compound using a chiral catalyst, such as a Noyori-type ruthenium catalyst under hydrogenation conditions, to set the stereocenter at the C1 position.
| Parameter | Condition | Reference |
| Carbene Precursor | TFDA | [1][2] |
| Catalyst | 1,8-Bis(dimethylamino)naphthalene | [1] |
| Solvent | p-Xylene | [1] |
| Temperature | 60°C (Cyclopropanation), 140°C (Rearrangement) | [1] |
| Typical Yield | 75-90% | [1][3] |
Strategy 2: Asymmetric Palladium-Catalyzed Carbofluorination
This cutting-edge approach allows for the direct construction of a chiral fluorinated cyclopentane ring system from an achiral precursor. It leverages the power of transition metal catalysis to control the formation of multiple stereocenters in a single step.
Mechanistic Rationale
The proposed mechanism involves the asymmetric carbopalladation of a prochiral cyclopentene derivative.[4] A chiral palladium complex, generated in situ, coordinates to the cyclopentene. This is followed by an oxidative addition and a subsequent "palladium-walking" process. The key stereodetermining step is the 1,2-aryl/palladium(IV) dyotropic rearrangement, which is driven by the formation of a stable five-membered chelate and the release of steric strain.[4] An electrophilic fluorine source, such as Selectfluor, then delivers the fluorine atom. While the cited example builds a more complex system, the core principle of asymmetric carbopalladation and fluorination can be adapted for the synthesis of our target molecule.
Figure 2. Catalytic cycle for asymmetric carbofluorination of a cyclopentene.
Hypothetical Protocol for Asymmetric Synthesis
This protocol is a conceptual adaptation of the methodology reported by the Zhu group for the synthesis of fluorinated cyclopentanes with three stereocenters.[4] Direct application to achieve a 3,3-difluoro moiety would require a substrate with one existing fluorine atom or a modified catalytic system capable of double fluorination, which represents a significant synthetic challenge. However, this illustrates the state-of-the-art in asymmetric C-F bond formation on a cyclopentane ring.
Materials:
-
A suitable cyclopentene precursor (e.g., methyl cyclopent-2-enecarboxylate)
-
Aryl boronic acid
-
Pd(AdCO₂)₂ (Palladium(II) adamantane-1-carboxylate)
-
Chiral Ligand (e.g., a chiral N,N-ligand)
-
Na₂CO₃
-
Adamantane-1-carboxylic acid (AdCO₂H)
-
Selectfluor
-
1,2-Dichloroethane (DCE)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a vial add Pd(AdCO₂)₂ (10 mol%), the chiral ligand (12 mol%), and DCE. Stir for 30 minutes.
-
Reaction Setup: In a separate reaction tube, add the cyclopentene precursor (1.0 equiv), aryl boronic acid (2.0 equiv), Na₂CO₃ (3.0 equiv), AdCO₂H (1.0 equiv), and Selectfluor (2.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction tube.
-
Heating: Seal the tube and heat the reaction mixture at 50°C for 4-8 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the enantiomerically enriched fluorinated product.
| Parameter | Condition | Reference |
| Palladium Source | Pd(AdCO₂)₂ | [4] |
| Fluorine Source | Selectfluor | [4] |
| Solvent | 1,2-Dichloroethane (DCE) | [4] |
| Temperature | 50°C | [4] |
| Expected Enantioselectivity | Up to 95% ee | [4] |
Conclusion
The stereoselective synthesis of this compound presents a formidable challenge that can be addressed through innovative synthetic strategies. The organocatalytic approach offers a metal-free route that is highly desirable for pharmaceutical applications, relying on a robust difluorocyclopropanation/rearrangement sequence. While achieving enantioselectivity in this specific cascade requires further development, it provides a clear and scalable pathway to the racemic core structure.
Alternatively, asymmetric palladium catalysis represents the frontier of C-F bond formation, offering the potential for direct and highly enantioselective synthesis.[4] While the adaptation of this complex catalytic cycle for the specific synthesis of a 3,3-difluoro system is non-trivial, it provides a powerful conceptual framework for future research. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to construct this valuable fluorinated building block.
References
METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE synthesis from diethyl malonate
An Application Note and Protocol for the Synthesis of Methyl 3,3-Difluorocyclopentanecarboxylate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry. The synthetic route commences with the well-established malonic ester synthesis, utilizing diethyl malonate as the starting material. This guide details a multi-step process encompassing cyclization to form a key cyclopentanone intermediate, followed by a robust difluorination protocol, and concluding with the final esterification. The protocols provided herein are designed to be both detailed and explanatory, offering insights into the rationale behind experimental choices and ensuring scientific integrity.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated building blocks is of significant interest to the pharmaceutical and agrochemical industries.[1][2] this compound is one such building block, combining the conformational rigidity of a five-membered ring with the unique electronic properties of the gem-difluoro group. This guide outlines a practical and scalable synthetic pathway to this compound, starting from the readily available and versatile reagent, diethyl malonate.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, leveraging classic and modern organic transformations. The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Cyclopentanone Precursor
This part details the synthesis of the key intermediate, methyl 3-oxocyclopentanecarboxylate, starting from diethyl malonate.
Step 1: Alkylation of Diethyl Malonate
The synthesis initiates with the alkylation of diethyl malonate. The acidity of the α-hydrogen in diethyl malonate allows for its deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized enolate.[3][4] This enolate then acts as a nucleophile, reacting with an alkyl halide in an S(_N)2 reaction.[3] For the purpose of constructing the cyclopentane ring, 1,3-dibromopropane is a suitable dielectrophile.
Protocol 1: Synthesis of Diethyl 2-(3-bromopropyl)malonate
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1,3-Dibromopropane
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add toluene and water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(3-bromopropyl)malonate.
-
Step 2: Intramolecular Cyclization
The resulting diethyl 2-(3-bromopropyl)malonate undergoes an intramolecular cyclization to form the cyclopentane ring. This is achieved by another deprotonation of the α-hydrogen followed by an intramolecular S(_N)2 reaction.
Protocol 2: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
-
Materials:
-
Diethyl 2-(3-bromopropyl)malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
In a setup similar to Protocol 1, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add a solution of diethyl 2-(3-bromopropyl)malonate (1.0 eq) in toluene dropwise.
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Work up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the crude product by vacuum distillation to obtain diethyl cyclopentane-1,1-dicarboxylate.
-
Step 3: Hydrolysis and Decarboxylation
The diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield cyclopentanecarboxylic acid.[3][4]
Protocol 3: Synthesis of Cyclopentanecarboxylic Acid
-
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of NaOH (2.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated HCl, while cooling in an ice bath.
-
Heat the acidified mixture gently to effect decarboxylation until the evolution of CO(_2) ceases.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.
-
Step 4: Fischer Esterification
The synthesized cyclopentanecarboxylic acid is converted to its methyl ester via Fischer esterification.[5][6][7]
Protocol 4: Synthesis of Methyl Cyclopentanecarboxylate
-
Materials:
-
Cyclopentanecarboxylic acid
-
Methanol
-
Concentrated sulfuric acid (H(_2)SO(_4))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated H(_2)SO(_4) (e.g., 3-5 mol%).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the solution and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify by distillation to obtain methyl cyclopentanecarboxylate.
-
Step 5: Oxidation to Methyl 3-oxocyclopentanecarboxylate
The synthesis of the ketone precursor can be achieved through various oxidative methods. A common approach involves the oxidation of an enolate or silyl enol ether. For simplicity, a direct oxidation method is presented.
Protocol 5: Synthesis of Methyl 3-oxocyclopentanecarboxylate
-
Materials:
-
Methyl cyclopentanecarboxylate
-
Chromium trioxide (CrO(_3)) or other suitable oxidizing agent
-
Acetic acid
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve methyl cyclopentanecarboxylate (1.0 eq) in acetic acid.
-
Prepare a solution of CrO(_3) (2.0 eq) in a mixture of acetic acid and water.
-
Cool the solution of the ester to 10-15 °C.
-
Add the oxidant solution dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding isopropanol.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield methyl 3-oxocyclopentanecarboxylate.
-
Part 2: Geminal Difluorination and Final Product Formation
This section focuses on the critical difluorination step to introduce the gem-difluoro moiety.
Mechanism of Deoxofluorination
The conversion of a ketone to a gem-difluoride is a deoxofluorination reaction. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for this transformation.[8] The mechanism involves the initial attack of the ketone oxygen on the sulfur atom of the fluorinating agent, followed by the elimination of sulfur-oxygen species and the introduction of two fluorine atoms.
Figure 2: Simplified mechanism of deoxofluorination of a ketone.
Protocol 6: Synthesis of this compound
-
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Diethyl malonate | C(7)H({12})O(_4) | 160.17 | Colorless liquid |
| Methyl 3-oxocyclopentanecarboxylate | C(7)H({10})O(_3) | 142.15 | Key ketone intermediate |
| This compound | C(7)H({10})F(_2)O(_2) | 176.15 | Final product, typically a colorless oil |
Safety Considerations
-
Fluorinating Agents: DAST and Deoxo-Fluor are toxic, corrosive, and moisture-sensitive. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DAST can be unstable at elevated temperatures.[8]
-
Reagents: Handle all reagents, especially corrosive acids and bases, with appropriate care.
-
Inert Atmosphere: Reactions involving organometallic reagents or moisture-sensitive compounds should be conducted under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from diethyl malonate. By following these protocols, researchers in drug discovery and development can access this valuable fluorinated building block for the synthesis of novel chemical entities with potentially enhanced pharmacological properties.
References
- 1. scispace.com [scispace.com]
- 2. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Hydrolysis of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE to 3,3-DIFLUOROCYCLOPENTANECARBOXYLIC ACID
Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro motif, in particular, is a valuable isostere for a carbonyl group or a hydroxylated carbon center, offering increased stability without significantly altering the molecular conformation. 3,3-Difluorocyclopentanecarboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds, making its efficient preparation a topic of considerable interest to researchers in drug development.[1][2] This application note provides a detailed guide to the hydrolysis of methyl 3,3-difluorocyclopentanecarboxylate, a common precursor, to the desired carboxylic acid. We will explore both base- and acid-catalyzed methodologies, delving into the mechanistic rationale behind the choice of reagents and reaction conditions, and providing detailed, field-proven protocols for successful synthesis.
Chemical Principles: The Influence of Gem-Difluorination on Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic chemistry that can be catalyzed by either acid or base.[3][4] The presence of two fluorine atoms on the carbon atom adjacent to the carboxyl group in this compound has a significant impact on the reactivity of the ester. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbonyl carbon of the ester, making it more electrophilic and, consequently, more susceptible to nucleophilic attack by water or a hydroxide ion.[3] This increased reactivity can lead to faster reaction times or allow for the use of milder reaction conditions compared to the hydrolysis of non-fluorinated analogues.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction.[3][5] In this process, the acid catalyst protonates the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by a weak nucleophile, such as water. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates methanol to form the protonated carboxylic acid. Deprotonation then yields the final carboxylic acid product and regenerates the acid catalyst. To drive the equilibrium towards the products, an excess of water is typically used.
Comparative Overview of Hydrolysis Methods
The choice between base- and acid-catalyzed hydrolysis depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. The following table summarizes the key parameters for each method as they apply to the hydrolysis of this compound.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | Strong Base (e.g., LiOH, NaOH, KOH) | Strong Acid (e.g., H₂SO₄, HCl) |
| Solvent | Alcohol/Water or THF/Water mixtures | Aqueous solution, often with a co-solvent |
| Temperature | Room Temperature to Reflux | Reflux |
| Reaction Time | Typically shorter due to irreversible nature | Generally longer due to reversible equilibrium |
| Work-up | Acidification required to protonate the carboxylate | Extraction of the carboxylic acid |
| Key Advantage | Irreversible, often leading to higher yields | Useful for base-sensitive substrates |
| Key Disadvantage | Not suitable for base-labile functional groups | Reversible, may not go to completion |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
This protocol is often preferred for its mild conditions and the advantageous properties of lithium ions in stabilizing the tetrahedral intermediate, which can lead to accelerated reaction rates, particularly in mixed solvent systems like THF/water.[6]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of THF and deionized water (a 2:1 to 3:1 v/v ratio is recommended).
-
Add lithium hydroxide monohydrate (1.5 to 2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. For more hindered esters, gentle heating to 40-50 °C may be required.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclopentanecarboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol is a more traditional and cost-effective method for saponification.[6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hydroxide (1.1 equivalents) in a 1:1 mixture of methanol and water.
-
In a round-bottom flask, add the this compound (1 equivalent) to the sodium hydroxide solution.
-
Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with concentrated HCl.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford 3,3-difluorocyclopentanecarboxylic acid.
Protocol 3: Acid-Catalyzed Hydrolysis
This method is suitable for substrates that may be sensitive to basic conditions. Due to the reversible nature of the reaction, a large excess of water is used to drive the equilibrium towards the formation of the carboxylic acid.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)
-
Deionized water
-
Dioxane or Tetrahydrofuran (THF) (optional co-solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), a large excess of deionized water (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%). A co-solvent such as dioxane or THF can be added to improve solubility.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanecarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation if necessary.
Visualization of Reaction Mechanisms and Workflows
Reaction Mechanisms
Caption: Base-Catalyzed Hydrolysis Mechanism (Saponification).
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 6. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
Topic: Amide Coupling Protocols for METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro group, in particular, is a prized bioisostere for a carbonyl or ether oxygen, offering profound effects on molecular conformation, metabolic stability, and binding affinity. METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE represents a valuable building block, combining the conformational rigidity of a cyclopentyl ring with the advantageous properties of gem-difluorination.[1] The synthesis of amide libraries from this scaffold is crucial for exploring novel chemical space in drug discovery.[2]
However, the journey from this methyl ester to a diverse set of amides requires robust and reliable protocols. Amide bond formation, while one of the most performed reactions, can be challenging, especially with electronically modified or sterically demanding substrates.[3][4][5] The electron-withdrawing nature of the difluoro group in the target scaffold can influence the reactivity of the carboxyl group, necessitating careful selection of coupling reagents and conditions.
This guide, designed for the practicing chemist, provides a comprehensive overview of validated protocols for the synthesis of amides starting from this compound. It begins with the essential prerequisite of ester hydrolysis and proceeds to detail four distinct, reliable amide coupling methodologies, ranging from workhorse methods to advanced strategies for challenging substrates. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and troubleshooting advice to empower researchers to confidently and successfully synthesize their target molecules.
PART 1: Prerequisite - Saponification of the Methyl Ester
Amide coupling reactions universally begin with a free carboxylic acid. Therefore, the initial, mandatory step is the hydrolysis (saponification) of the parent ester, this compound, to its corresponding carboxylic acid. This is a straightforward transformation, but clean execution is critical for the success of subsequent coupling steps. The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard and highly effective method.[6]
Experimental Protocol: Saponification
-
Dissolution: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in a 3:1 mixture of tetrahydrofuran (THF) and water (to make a 0.2 M solution).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 using 1 M hydrochloric acid (HCl). The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine (1x volume). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,3-Difluorocyclopentanecarboxylic acid, which can be used in the next step without further purification if deemed sufficiently pure.
PART 2: Amide Coupling Protocols
With the free carboxylic acid in hand, the crucial amide bond can be formed. The choice of coupling reagent is dictated by the amine's nucleophilicity, steric hindrance, the desired scale, and cost. We present four robust methods below.
A. Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a classic, widely used, and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble condensing agent.[7] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylurea byproduct.[2][7] The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide.[8] A significant advantage is that the urea byproduct and excess EDC are water-soluble and easily removed during an aqueous work-up.[9]
Detailed Protocol:
-
Initial Setup: To a solution of 3,3-Difluorocyclopentanecarboxylic acid (1.0 eq.) in an aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.2 M), add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used. Wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
B. Uronium Salt-Mediated Coupling (HATU)
For more challenging couplings involving electron-deficient amines or sterically hindered partners, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[1][10] HATU reacts with the carboxylic acid to form a highly reactive OA-active ester, leading to faster reaction rates and higher yields.[11]
Causality Note: It is critical to pre-activate the carboxylic acid with HATU and a base before adding the amine. If the amine is present initially, it can react directly with HATU to form an unreactive guanidinium byproduct, terminating the reaction.[12]
Detailed Protocol:
-
Pre-activation: Dissolve the 3,3-Difluorocyclopentanecarboxylic acid (1.0 eq.) in DMF (0.2 M). Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.0 eq.). Add HATU (1.1 eq.) and stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete much faster than with carbodiimides. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
C. Phosphonium Salt-Mediated Coupling (PyBOP)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that operates similarly to uronium salts.[10] It offers rapid coupling times and high yields, particularly for complex substrates. A key advantage of PyBOP over its predecessor, BOP, is that its byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic, unlike the hexamethylphosphoramide (HMPA) generated from BOP.[13]
Detailed Protocol:
-
Setup: In a flask, dissolve the 3,3-Difluorocyclopentanecarboxylic acid (1.0 eq.), the amine (1.2 eq.), and PyBOP (1.2 eq.) in DMF or DCM (0.2 M).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash with 10% citric acid solution, water, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
D. Acyl Fluoride-Mediated Coupling (Advanced Strategy)
When standard coupling methods fail due to extreme steric hindrance or poor amine nucleophilicity, forming an acyl fluoride intermediate can be a powerful solution.[4] Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally less sensitive to moisture than acyl chlorides. The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack by the amine.[4] Reagents like Pyridinesulfonyl fluoride or Pentafluoropyridine (PFP) can be used to generate the acyl fluoride in situ for a convenient one-pot procedure.[14][15][16]
Detailed Protocol (using PFP):
-
Acyl Fluoride Formation: In a flask, dissolve 3,3-Difluorocyclopentanecarboxylic acid (1.0 eq.) in a solvent like acetonitrile. Add Pentafluoropyridine (PFP, 1.5 eq.) and DIPEA (1.5 eq.). Stir at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride intermediate.[16]
-
Amine Addition: Add the challenging amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 40-50 °C) if necessary. Monitor for completion (typically 2-12 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by silica gel chromatography to isolate the desired amide.
PART 3: Protocol Comparison and Selection Guide
Choosing the right protocol from the outset can save significant time and resources. The following table provides a comparative summary to guide your decision-making process.
| Feature | EDC/HOBt | HATU | PyBOP | Acyl Fluoride (PFP) |
| Reagent Type | Carbodiimide | Uronium Salt | Phosphonium Salt | Deoxyfluorination |
| Relative Cost | Low | High | High | Moderate |
| Typical Time | 12-18 hours | 1-4 hours | 1-3 hours | 2-12 hours |
| Work-up | Aqueous Extraction | Aqueous Extraction | Aqueous Extraction | Direct Purification |
| Key Advantage | Cost-effective, water-soluble byproducts.[7] | Very high reactivity, excellent for difficult couplings.[1] | High reactivity, safer byproduct than BOP. | Overcomes extreme steric/electronic challenges.[4] |
| Best For | Routine couplings, large scale, non-hindered substrates. | Challenging, electron-poor, or hindered amines. | Rapid coupling of valuable or hindered substrates. | Cases where other standard methods have failed. |
| Consideration | Slower reaction times, potential for side reactions without HOBt. | Must pre-activate acid to avoid side reactions.[12] | Higher cost than EDC. | Requires specific fluorinating reagents. |
Selection Strategy: For a novel substrate, it is logical to start with the most cost-effective and straightforward method, EDC/HOBt . If yields are low or the reaction fails, escalating to a more powerful reagent like HATU or PyBOP is recommended. The acyl fluoride method should be reserved as a problem-solving tool for the most recalcitrant substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. reddit.com [reddit.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Tertiary Alcohols and Ketones from METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE using Grignard Reagents
Introduction
Fluorinated aliphatic rings, particularly the 3,3-difluorocyclopentane scaffold, are of increasing importance in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference, without drastically increasing its size. METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE serves as a versatile building block for accessing more complex molecules bearing this valuable motif.
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its application to esters is a classical method for preparing tertiary alcohols.[2] However, the reaction's course with fluorinated esters like this compound presents unique opportunities for synthetic control. The strong electron-withdrawing nature of the gem-difluoro group alters the reactivity of the ester carbonyl, enabling selective synthesis of either the corresponding ketone or the tertiary alcohol by carefully tuning reaction conditions.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with Grignard reagents. We will explore the underlying mechanistic principles and provide detailed, field-proven protocols for selectively synthesizing both tertiary alcohols and ketones.
Mechanistic Insights: The Influence of Fluorine
The reaction between a Grignard reagent (R-MgX) and a typical carboxylic ester proceeds via a two-stage nucleophilic addition.[3][4] The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxide leaving group (e.g., methoxide) to generate a ketone. This newly formed ketone is generally more reactive than the starting ester, so it rapidly consumes a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[3][5] For this reason, stopping the reaction at the ketone stage is typically not feasible with simple esters.[3]
However, the presence of the 3,3-difluoro group on the cyclopentane ring introduces a significant electronic perturbation. The C-F bonds are highly polarized, and the fluorine atoms exert a powerful through-bond inductive electron-withdrawing effect. This has two major consequences:
-
Increased Electrophilicity: The carbonyl carbon of this compound is more electron-deficient (more electrophilic) than its non-fluorinated counterpart, potentially accelerating the initial nucleophilic attack.
-
Stabilization of the Tetrahedral Intermediate: The electron-withdrawing fluorine atoms can stabilize the negative charge on the oxygen atom in the initial tetrahedral intermediate. This stabilization can make the intermediate less prone to collapse and elimination of the methoxide group, especially at low temperatures.
This temperature-dependent stability of the intermediate is the key to synthetic control. By conducting the reaction under cryogenic conditions, it is possible to favor the formation and quenching of the hemiacetal intermediate, leading to the isolation of the ketone.[6] Conversely, running the reaction at ambient or elevated temperatures promotes the standard double-addition pathway to yield the tertiary alcohol.
Figure 1: Competing reaction pathways for the Grignard reaction.
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of Grignard reagent and, most critically, the reaction temperature, dictates the product distribution. The following table summarizes expected outcomes based on these parameters. Yields are representative and will vary based on the specific Grignard reagent, scale, and purification efficiency.
| Grignard Reagent (R-MgX) | Stoichiometry (eq.) | Temperature | Primary Product | Typical Yield Range |
| Methylmagnesium bromide | > 2.1 | 0 °C to RT | 2-(3,3-Difluorocyclopentyl)propan-2-ol | 75-90% |
| Phenylmagnesium bromide | > 2.1 | 0 °C to RT | (3,3-Difluorocyclopentyl)diphenylmethanol | 70-85% |
| Ethylmagnesium bromide | > 2.1 | 0 °C to RT | 3-(3,3-Difluorocyclopentyl)pentan-3-ol | 75-90% |
| Methylmagnesium bromide | 1.0 - 1.1 | -78 °C | 1-(3,3-Difluorocyclopentyl)ethan-1-one | 60-75% |
| Phenylmagnesium bromide | 1.0 - 1.1 | -78 °C | (3,3-Difluorocyclopentyl)(phenyl)methanone | 55-70% |
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Figure 2: General experimental workflow for Grignard reactions.
Protocol 1: Synthesis of Tertiary Alcohols via Double Addition
This protocol details the synthesis of (3,3-Difluorocyclopentyl)diphenylmethanol using phenylmagnesium bromide.
Reagents and Materials:
-
This compound (1.0 eq.)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with phenylmagnesium bromide solution (2.2 eq.). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Using a syringe, add this solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the alkoxide product. Vigorous gas evolution may occur.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tertiary alcohol.
Protocol 2: Selective Synthesis of Ketones via Single Addition
This protocol details the synthesis of (3,3-Difluorocyclopentyl)(phenyl)methanone . The key to success is maintaining a very low temperature throughout the addition and before the quench.[6]
Reagents and Materials:
-
This compound (1.0 eq.)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.05 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: Assemble the same flame-dried apparatus as in Protocol 1.
-
Reagent Charging: Charge the flask with phenylmagnesium bromide solution (1.05 eq.) and anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise via syringe pump over 30-60 minutes to the stirred Grignard reagent, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
Quenching: While maintaining the temperature at -78 °C, slowly add pre-cooled saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired ketone, separating it from any unreacted starting material or double-addition byproduct.
Conclusion
The reaction of this compound with Grignard reagents is a powerful tool for synthesizing advanced fluorinated intermediates. The gem-difluoro group's inductive effect provides a synthetic handle that is not available in non-fluorinated analogues, allowing for temperature-controlled selective access to either ketones or tertiary alcohols. By following the detailed protocols outlined in this application note, researchers can reliably produce these valuable compounds, paving the way for new discoveries in drug development and materials science.
References
Application Notes and Protocols for the Decarboxylation of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Introduction: The Significance of the 3,3-Difluorocyclopentane Moiety in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (CF₂) is a particularly attractive bioisostere for carbonyl groups or ether linkages. The 3,3-difluorocyclopentane scaffold, in particular, has emerged as a valuable building block in the synthesis of novel therapeutics. Its unique conformational properties and the electronic influence of the gem-difluoro group can impart desirable pharmacokinetic and pharmacodynamic profiles to drug candidates.
This technical guide provides a comprehensive exploration of the decarboxylation of methyl 3,3-difluorocyclopentanecarboxylate, a key transformation to access the valuable 1,1-difluorocyclopentane core. We will delve into the mechanistic intricacies, present detailed experimental protocols, and address potential challenges, offering researchers a robust framework for utilizing this chemistry in their synthetic endeavors.
Mechanistic Considerations: The Challenge of Decarboxylating a Non-Activated Ester
The direct decarboxylation of a simple alkyl ester, such as this compound, is a thermodynamically challenging transformation. Standard decarboxylation procedures, like the Krapcho decarboxylation, are typically effective for esters possessing an electron-withdrawing group at the β-position (e.g., β-keto esters, malonic esters). This is because the electron-withdrawing group stabilizes the carbanion intermediate formed upon cleavage of the C-C bond.
In the case of this compound, the gem-difluoro group is situated at the γ-position relative to the ester carbonyl, and thus does not provide the requisite electronic stabilization for a facile thermal decarboxylation. The inductive effect of the fluorine atoms does increase the overall electron-withdrawing character of the cyclopentyl ring, but this is generally insufficient to enable a direct, one-step decarboxylation under practical laboratory conditions.
Therefore, a more strategic, two-step approach is necessary:
-
Ester Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 3,3-difluorocyclopentanecarboxylic acid.
-
Decarboxylation of the Carboxylic Acid: The resulting non-activated carboxylic acid is then subjected to decarboxylation conditions, which typically involve the generation of radical intermediates.
The following sections will provide detailed protocols and mechanistic insights for each of these critical steps.
Part 1: Hydrolysis of this compound
The saponification of the methyl ester to the corresponding carboxylate is a standard transformation. However, the presence of the gem-difluoro group can influence the reactivity of the adjacent ester. The electron-withdrawing nature of the fluorine atoms may render the ester slightly more susceptible to hydrolysis compared to its non-fluorinated analog. Both acidic and basic conditions can be employed, with basic hydrolysis generally being more common and often proceeding at lower temperatures.
Experimental Protocol: Base-Mediated Hydrolysis
This protocol outlines a standard procedure for the hydrolysis of this compound using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ester in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 3,3-difluorocyclopentanecarboxylic acid. The crude product can often be used in the next step without further purification.
Hydrolysis Workflow Diagram
Caption: Workflow for the hydrolysis of the methyl ester.
Part 2: Decarboxylation of 3,3-Difluorocyclopentanecarboxylic Acid
The decarboxylation of a non-activated carboxylic acid like 3,3-difluorocyclopentanecarboxylic acid requires more forcing conditions than for β-keto acids. Methods that proceed via radical intermediates are generally the most effective. Two prominent strategies are the Barton decarboxylation and modern photoredox-catalyzed decarboxylation.
Method A: Barton Decarboxylation (Reductive Decarboxylation)
The Barton decarboxylation is a classic method for the reductive decarboxylation of carboxylic acids.[1][2] It involves the conversion of the carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes radical fragmentation upon heating or photolysis in the presence of a radical initiator and a hydrogen atom donor.
References
Application Notes and Protocols: The Strategic Use of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE in the Synthesis of Novel PET Imaging Ligands
Introduction: The Imperative for Advanced PET Ligands and the Role of Fluorine Chemistry
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides three-dimensional images of functional processes within the body.[1] Its sensitivity and quantitative nature make it an indispensable tool in oncology, neurology, and cardiology for early disease detection, diagnosis, and monitoring therapeutic responses.[2][3] The efficacy of PET imaging is fundamentally dependent on the properties of the radiotracer used. Fluorine-18 (¹⁸F) is a favored radionuclide for PET due to its near-ideal half-life of 109.8 minutes, which allows for multi-step synthesis and distribution, and its low positron energy, which results in high-resolution images.[1][4]
The strategic incorporation of fluorine into PET ligands extends beyond its role as a radioisotope. The introduction of non-radioactive fluorine atoms into a ligand's molecular scaffold can significantly enhance its pharmacokinetic and pharmacodynamic properties. The gem-difluoro motif (CF₂), in particular, has emerged as a valuable tool in medicinal chemistry.[5] This group can act as a bioisostere for carbonyl or ether functionalities, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the lipophilicity and basicity of adjacent functional groups.[6][7][8][9]
This technical guide focuses on the application of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE , a versatile building block for the synthesis of novel PET imaging ligands. We will provide a detailed exploration of its utility, from the synthesis of key intermediates to the final radiolabeling of a target ligand. The protocols herein are designed to be self-validating, with explanations for key experimental choices, reflecting field-proven insights.
The 3,3-Difluorocyclopentyl Moiety: A Scaffold for Superior Ligand Design
The 3,3-difluorocyclopentyl scaffold offers a unique combination of conformational rigidity and metabolic robustness, making it an attractive component for PET ligand design. The cyclopentane ring restricts the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.[10] The gem-difluoro group at the 3-position provides several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the CF₂ group resistant to metabolic oxidation.[10] This can lead to a longer in vivo half-life of the PET tracer, allowing for later imaging time points and improved signal-to-noise ratios.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of neighboring functional groups, such as an amine.[7] This can be advantageous for optimizing a compound's solubility, permeability, and interaction with its biological target.[11]
-
Bioisosterism: The CF₂ group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl group, potentially mimicking key hydrogen bond interactions with the target receptor.[6]
The following diagram illustrates the logical flow of incorporating this compound into a PET ligand development workflow.
Caption: Workflow from this compound to a radiolabeled PET ligand.
Experimental Protocols
Part 1: Synthesis of the Carboxylic Acid Intermediate
The first step in utilizing this compound is its conversion to the corresponding carboxylic acid, which is a more versatile intermediate for amide coupling reactions.
Protocol 1: Hydrolysis of this compound
-
Objective: To synthesize 3,3-difluorocyclopentanecarboxylic acid.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclopentanecarboxylic acid as a solid or oil. The product can be used in the next step without further purification if purity is >95%.
-
Part 2: Synthesis of the PET Ligand Precursor via Amide Coupling
With the carboxylic acid in hand, it can be coupled to a suitable amine-containing scaffold to generate the precursor for radiolabeling.
Protocol 2: Amide Coupling with 3,3-Difluorocyclopentanecarboxylic Acid
-
Objective: To synthesize a generic PET ligand precursor by coupling 3,3-difluorocyclopentanecarboxylic acid with an amine-containing scaffold.
-
Materials:
-
3,3-Difluorocyclopentanecarboxylic acid (from Protocol 1)
-
Amine-containing scaffold (e.g., a derivative of a known CNS or oncology target ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing scaffold (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired PET ligand precursor.
-
The following table summarizes the key quantitative data for the synthesis of the precursor.
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | 3,3-Difluorocyclopentanecarboxylic Acid |
| Coupling Reagent | HATU |
| Reaction Solvent | DMF |
| Typical Yield (2 steps) | 60-80% |
| Purity (HPLC) | >98% |
Part 3: Radiolabeling of the Precursor with Fluorine-18
The final step is the introduction of the ¹⁸F-label onto the precursor. This typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) with cyclotron-produced [¹⁸F]fluoride. The precursor synthesized in Protocol 2 would need to be functionalized with such a leaving group on the scaffold part of the molecule.
Protocol 3: Nucleophilic Radiofluorination
-
Objective: To synthesize the final [¹⁸F]-labeled PET ligand.
-
Materials:
-
Activated PET ligand precursor (e.g., tosylate derivative)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
C18 Sep-Pak cartridge
-
Semi-preparative HPLC system
-
Sterile water for injection
-
Ethanol
-
-
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the activated precursor (2-5 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 100-140 °C for 10-20 minutes.
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude radiolabeled product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product from the cartridge with ethanol or acetonitrile.
-
Purify the radiolabeled ligand using semi-preparative HPLC.
-
Formulate the purified product in a suitable vehicle (e.g., saline with a small percentage of ethanol) for injection.
-
The following diagram illustrates the radiolabeling and quality control workflow.
Caption: Radiosynthesis, purification, and quality control workflow.
| Parameter | Target Value |
| Total Synthesis Time | 50-70 minutes |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >99% |
| Molar Activity (Aₘ) | 50-150 GBq/µmol |
Conclusion: A Versatile Building Block for Next-Generation PET Ligands
This compound is a valuable and versatile starting material for the synthesis of novel PET imaging ligands. The incorporation of the 3,3-difluorocyclopentyl moiety offers a strategic advantage in ligand design, with the potential to improve metabolic stability and fine-tune physicochemical properties. The protocols outlined in this guide provide a robust framework for the synthesis of PET ligand precursors and their subsequent radiolabeling with Fluorine-18. By leveraging the unique properties of this fluorinated building block, researchers and drug development professionals can expand the chemical space for PET tracer development and accelerate the discovery of new imaging agents for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. US20190091351A1 - Radioligands for pretargeted pet imaging and methods of their therapeutic use - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US20190184039A1 - Labelled carboxylic acids and their uses in molecular imaging - Google Patents [patents.google.com]
- 9. SG181903A1 - Formulations suitable for pet imaging with hydrophobic pet agents - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the element's impact.[1]
Among the diverse array of fluorinated motifs, the gem-difluoro group (CF₂) is particularly valuable as a bioisosteric replacement for a carbonyl group or as a means to lock the conformation of a cyclic system. METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE is a key building block that provides a synthetically versatile scaffold for introducing the 3,3-difluorocyclopentane moiety into more complex target molecules.[2][3] Its application spans the development of novel pharmaceuticals and agrochemicals where enhanced stability and specific conformational constraints are desired.[4]
This document provides a detailed, field-proven guide for the scalable synthesis of this compound, focusing on robust methodologies suitable for transitioning from laboratory-scale to pilot-plant production. We will delve into the causal reasoning behind procedural choices, address critical safety considerations, and outline a comprehensive, step-by-step protocol.
Retrosynthetic Analysis and Strategy
The most direct and industrially viable approach to this compound involves a two-step sequence starting from a readily available precursor. The core transformation is the introduction of the gem-difluoro group, which is most efficiently achieved through the deoxofluorination of a ketone.
Proposed Synthetic Pathway:
-
Deoxofluorination: Conversion of a suitable 3-oxocyclopentane precursor into the corresponding 3,3-difluoro derivative.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This strategy is predicated on the commercial availability and relative stability of the starting materials and the robustness of the chosen reactions for large-scale operations.
Caption: Overall synthetic workflow for this compound.
Part I: Scale-Up Protocol for 3,3-Difluorocyclopentanecarboxylic Acid
This section details the synthesis of the key intermediate via deoxofluorination. The choice of fluorinating agent is critical for safety and efficiency on a larger scale. While diethylaminosulfur trifluoride (DAST) is common in lab-scale synthesis, its thermal instability poses significant risks. Therefore, we recommend using a more stable alternative such as Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[5]
Rationale for Reagent Selection
-
Deoxo-Fluor®: Offers significantly higher thermal stability compared to DAST, reducing the risk of runaway exothermic decomposition during large-scale operations. It effectively converts ketones to gem-difluorides with high selectivity and often results in cleaner reactions with fewer elimination byproducts.[5]
-
Starting Material: The synthesis begins with the hydrolysis of commercially available methyl 3-oxocyclopentanecarboxylate to 3-oxocyclopentanecarboxylic acid. This prevents unwanted side reactions with the ester group during fluorination.
Experimental Protocol
Reaction: 3-oxocyclopentanecarboxylic acid → 3,3-Difluorocyclopentanecarboxylic Acid
Materials & Equipment:
-
Glass-lined reactor (or appropriate inert vessel) with overhead stirring, temperature probe, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Scrubber system charged with aqueous potassium hydroxide or sodium carbonate to neutralize hydrogen fluoride (HF) off-gas.
-
Personal Protective Equipment (PPE): Acid-resistant gloves (Neoprene over nitrile), chemical splash goggles, face shield, and a lab coat suitable for handling corrosive and toxic materials.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with 3-oxocyclopentanecarboxylic acid (1.0 eq) and a suitable high-boiling point solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: The slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent the accumulation of unreacted fluorinating agent, which could lead to a thermal runaway.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹⁹F NMR or GC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred slurry of ice and saturated aqueous sodium bicarbonate. Extreme caution is required as this step generates gas (CO₂) and residual HF. Ensure the quench vessel is adequately sized and vented to the scrubber.
-
Work-up & Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanecarboxylic acid.[6]
-
Part II: Scale-Up Protocol for Fischer Esterification
The final step is a classic Fischer esterification, a robust and cost-effective method for producing methyl esters on a large scale.[7]
Rationale for Method Selection
-
Fischer Esterification: This equilibrium-driven process uses simple, inexpensive reagents (methanol and a strong acid catalyst). By using a large excess of methanol, the equilibrium can be effectively shifted towards the product side, ensuring high conversion.[7]
Experimental Protocol
Reaction: 3,3-Difluorocyclopentanecarboxylic Acid → this compound
Materials & Equipment:
-
Reactor equipped for reflux with heating and cooling capabilities.
-
Standard glassware for work-up.
-
Vacuum distillation apparatus.
Procedure:
-
Charging the Reactor: Charge the reactor with the crude 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) and methanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. An exotherm will be observed.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or GC until completion.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add the mixture to cold water.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM (3x).
-
Washing:
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate until gas evolution ceases to neutralize the acid catalyst.
-
Wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Data Summary and Scale-Up Considerations
Key Process Parameters
| Parameter | Step 1: Deoxofluorination | Step 2: Esterification |
| Key Reagents | 3-oxocyclopentanecarboxylic acid, Deoxo-Fluor® | 3,3-Difluorocyclopentanecarboxylic acid, Methanol, H₂SO₄ |
| Stoichiometry | 1.2 - 1.5 eq of Deoxo-Fluor® | 10 - 20 eq of Methanol |
| Temperature | 0 °C to Room Temp. | Reflux (~65 °C) |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
| Purification | Extractive Work-up | Vacuum Distillation |
Critical Considerations for Scale-Up
-
Thermal Safety: The deoxofluorination step is the most critical from a safety perspective. A thorough thermal hazard evaluation (e.g., using Reaction Calorimetry) is essential before attempting a large-scale run to understand the heat of reaction and potential for thermal runaway.
-
HF Management: Hydrogen fluoride is an extremely corrosive and toxic byproduct of deoxofluorination. The off-gas handling and quenching procedures must be robust and validated. All materials in contact with the reaction mixture must be HF-resistant.
-
Material Handling: Handling large quantities of Deoxo-Fluor® requires specialized equipment and training.
-
Purification: While lab-scale purification might involve chromatography, vacuum distillation is the preferred method for large-scale production due to cost and efficiency. Ensuring the final product meets purity specifications requires careful optimization of distillation conditions.
References
- 1. Fluorinated Building Blocks [sigmaaldrich.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 4. biesterfeld.no [biesterfeld.no]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Optimization of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Welcome to the dedicated technical support guide for the synthesis of Methyl 3,3-Difluorocyclopentanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Overview of the Synthetic Approach
The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the geminal difluorination of a suitable cyclopentanone precursor to yield 3,3-difluorocyclopentanecarboxylic acid. The second stage is the subsequent esterification of this carboxylic acid to the desired methyl ester. This guide will address potential challenges and optimization strategies for both of these critical steps.
Caption: Proposed two-stage synthesis of this compound.
II. Troubleshooting Guide: Stage 1 - Deoxofluorination
The conversion of a ketone to a geminal difluoride is a powerful but often challenging transformation. Below are common issues encountered during the synthesis of 3,3-difluorocyclopentanecarboxylic acid from a keto-ester precursor.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in deoxofluorination reactions can stem from several sources. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stoichiometry:
-
Fluorinating Agent Activity: Deoxofluorinating agents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® are sensitive to moisture. Ensure you are using a fresh, properly stored batch. It is advisable to purchase from a reputable supplier and handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: An insufficient amount of the fluorinating agent will lead to incomplete conversion. A typical starting point is 1.5 to 2.5 equivalents of the deoxofluorinating agent per equivalent of the ketone. It may be necessary to perform small-scale trials to determine the optimal stoichiometry for your specific substrate.
-
-
Reaction Conditions:
-
Temperature Control: These reactions can be exothermic. Running the reaction at too high a temperature can lead to decomposition of the starting material, product, or the fluorinating agent itself, resulting in unwanted side products. Conversely, a temperature that is too low may lead to an impractically slow reaction rate. A gradual increase in temperature, starting from 0 °C or even lower, is often recommended.
-
Solvent Choice: The solvent must be anhydrous and inert to the highly reactive fluorinating agent. Dichloromethane (DCM) is a common choice. For some substrates, other non-protic solvents may be considered. Ensure your solvent is freshly dried over a suitable drying agent.
-
-
Work-up Procedure:
-
Quenching: The reaction must be carefully quenched to neutralize any remaining fluorinating agent. Slow addition of the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate is a standard procedure. A vigorous reaction may occur, so appropriate safety precautions are essential.
-
Product Extraction: Ensure you are using an appropriate organic solvent for extraction and performing a sufficient number of extractions to recover your product from the aqueous layer.
-
Q2: I am observing significant amounts of byproduct formation, particularly elimination products (alkenes). How can I minimize this?
A2: The formation of α,β-unsaturated esters is a common side reaction, arising from the elimination of HF from an intermediate.
-
Choice of Fluorinating Agent: Some modern deoxofluorinating reagents are designed to minimize elimination side products. For instance, aminodifluorosulfinium tetrafluoroborate salts have been reported to exhibit greater selectivity compared to DAST in some cases.[1]
-
Temperature Management: As mentioned, lower reaction temperatures can favor the desired substitution reaction over elimination.
-
Base Additives: The inclusion of a non-nucleophilic base can sometimes scavenge the HF generated during the reaction, thus reducing the likelihood of acid-catalyzed elimination. However, this must be approached with caution as the base can also react with the fluorinating agent.
Q3: My reaction appears to stall before completion, even with excess fluorinating agent. What could be the cause?
A3: A stalled reaction can be frustrating. Here are a few possibilities to consider:
-
Substrate Purity: Impurities in your starting keto-ester, particularly those with active hydrogens (e.g., water, alcohols), can consume the fluorinating agent. Ensure your starting material is as pure and dry as possible.
-
Inadequate Mixing: If the reaction is heterogeneous or viscous, poor mixing can lead to localized depletion of reagents. Ensure efficient stirring throughout the reaction.
-
Reaction Time: Some deoxofluorination reactions can be slow, especially at lower temperatures. Monitor the reaction progress over an extended period using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) before concluding that it has stalled.[2]
III. Troubleshooting Guide: Stage 2 - Esterification
The conversion of the synthesized 3,3-difluorocyclopentanecarboxylic acid to its methyl ester is a more standard transformation, but still presents potential challenges.
Q1: The esterification reaction is not going to completion. How can I drive the equilibrium towards the product?
A1: Fischer esterification is an equilibrium-controlled process.[3] To achieve high conversion, the equilibrium must be shifted towards the ester product.
-
Use of Excess Alcohol: Employing methanol as the solvent in addition to being the reagent provides a large excess, which, according to Le Chatelier's principle, will drive the reaction forward.
-
Removal of Water: Water is a byproduct of the reaction. Its removal will also shift the equilibrium to the right. While challenging on a small scale, for larger scales, techniques like azeotropic distillation with a Dean-Stark trap (using a co-solvent like toluene) can be effective.
-
Catalyst Choice and Loading: A strong acid catalyst is required. Concentrated sulfuric acid is common and effective. Ensure an adequate catalytic amount is used (typically 1-5 mol%).
Q2: I am concerned about the stability of the difluoro-group during the acidic esterification. Is this a valid concern?
A2: The gem-difluoro group is generally stable under standard acidic esterification conditions. However, prolonged exposure to very strong acids at high temperatures could potentially lead to side reactions. To mitigate this:
-
Reaction Time and Temperature: Monitor the reaction to determine the point of maximum conversion and avoid unnecessarily long reaction times. Refluxing in methanol with a catalytic amount of acid is a standard and generally safe procedure.[4]
-
Alternative Esterification Methods: If harsh acidic conditions are a concern, other methods can be employed. For example, reacting the carboxylic acid with a methylating agent like diazomethane (with appropriate safety precautions) or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with methanol can be effective, albeit more costly.
Q3: The purification of the final ester is proving difficult. What are some common issues and solutions?
A3: Purification challenges can arise from unreacted starting material or byproducts from the work-up.
-
Removal of Unreacted Carboxylic Acid: After the reaction, the mixture will be acidic. A standard work-up involves neutralizing the acid and then washing with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid. The ester will remain in the organic layer.
-
Distillation: The final product, this compound, should be a relatively volatile liquid. Purification by distillation under reduced pressure is often the most effective method.
-
Trace Fluoride Ions: If trace fluoride ions are present from the previous step, they can be problematic. Distillation in the presence of an organic base, such as a tertiary amine, can help to reduce the concentration of these ions.[5]
IV. Frequently Asked Questions (FAQs)
Q: What is a suitable starting material for the deoxofluorination step?
A: A common and commercially available starting material would be methyl 3-oxocyclopentanecarboxylate. This allows for the direct synthesis of the fluorinated carboxylic acid after hydrolysis of the ester group during work-up or in a subsequent step.
Q: Are there any specific safety precautions I should take when working with deoxofluorinating agents?
A: Absolutely. Deoxofluorinating agents like DAST and Deoxo-Fluor® are corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is scrupulously dried before use.[2]
Q: What analytical techniques are best for monitoring the progress of these reactions?
A:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion rate and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Can confirm the structure of the product.
-
¹⁹F NMR: This is particularly powerful for fluorination reactions as it directly observes the fluorine atoms and can help quantify the formation of the desired difluorinated product versus any monofluorinated intermediates.[2]
-
Q: Can I use other alcohols for the esterification?
A: Yes, the Fischer esterification is a general method that can be used with other primary or secondary alcohols (e.g., ethanol, propanol) to synthesize the corresponding esters. The general principles of using the alcohol in excess and an acid catalyst still apply.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
-
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 3-oxocyclopentanecarboxylate (1.0 eq) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully and slowly add the reaction mixture to a beaker containing a vigorously stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
To hydrolyze the ester, stir the organic layer with 2M HCl for 4 hours at room temperature.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanecarboxylic acid.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
Crude 3,3-difluorocyclopentanecarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours.[4]
-
Monitor the reaction for the disappearance of the carboxylic acid by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
VI. Data Summary and Optimization Parameters
The following table provides a hypothetical summary of how reaction parameters can influence the yield in the deoxofluorination step. This should be used as a guide for your own optimization studies.
| Entry | Fluorinating Agent (eq.) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Key Observation |
| 1 | DAST (1.5) | 25 | 12 | 45 | Incomplete conversion |
| 2 | DAST (2.5) | 25 | 12 | 65 | Improved conversion |
| 3 | DAST (2.5) | 0 -> 25 | 16 | 75 | Reduced side products |
| 4 | Deoxo-Fluor® (2.0) | 0 -> 25 | 16 | 80 | Higher yield, less elimination |
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Caption: A systematic workflow for troubleshooting low yields in deoxofluorination reactions.
VII. References
-
3,3-difluorocyclopentanecarboxylic acid - ChemBK. (2024). ChemBK. --INVALID-LINK--
-
The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. (2023). BenchChem. --INVALID-LINK--
-
Method for purification of optically active -fluorocarboxylic acid esters. (n.d.). Google Patents. --INVALID-LINK--
-
Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. (2025). BenchChem. --INVALID-LINK--
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. --INVALID-LINK--
-
Troubleshooting low yield in heterocycle fluorination reactions. (2025). BenchChem. --INVALID-LINK--
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. --INVALID-LINK--
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Welcome to the technical support center for the synthesis of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable fluorinated building block. Our aim is to provide in-depth, scientifically grounded advice to help you optimize your reaction outcomes.
The predominant synthetic route to this compound involves the deoxofluorination of the corresponding β-keto ester, methyl 3-oxocyclopentanecarboxylate, typically utilizing Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent. While effective, this transformation is often accompanied by the formation of specific impurities that can complicate purification and impact yield and purity. This guide will address the identification and mitigation of these common impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I see a significant amount of starting material in my crude NMR. What could be the cause?
A1: Incomplete conversion is a common issue. This can be due to insufficient equivalents of the fluorinating agent (e.g., DAST), suboptimal reaction temperature, or a shorter reaction time than required. It is also possible that the quality of the fluorinating agent has degraded. For a detailed troubleshooting guide, please refer to Troubleshooting Guide 1: Residual Starting Material and Monofluorinated Intermediates .
Q2: I observe an unexpected peak in my ¹⁹F NMR spectrum, in addition to my desired product. What could this be?
A2: The presence of an additional fluorine-containing species suggests the formation of a fluorinated byproduct. A likely candidate is a monofluorinated intermediate if the reaction has not gone to completion. Another possibility is the formation of a vinyl fluoride through an elimination side reaction. See Troubleshooting Guide 2: Formation of Vinyl Fluoride Impurities for more information.
Q3: My purified product appears to be degrading over time, and I notice the growth of a more polar spot on my TLC plate. What is happening?
A3: this compound, being an ester, is susceptible to hydrolysis to the corresponding carboxylic acid, 3,3-difluorocyclopentanecarboxylic acid. This can be catalyzed by residual acidic or basic impurities from the workup. For guidance on prevention, see Troubleshooting Guide 3: Hydrolysis to 3,3-Difluorocyclopentanecarboxylic Acid .
Q4: My crude reaction mixture is a complex mess with multiple spots on the TLC. How can I improve the selectivity of my reaction?
A4: A complex mixture often points to competing side reactions, such as elimination, which are promoted by higher reaction temperatures.[1] Carefully controlling the reaction temperature and the rate of addition of the fluorinating agent is crucial. For a comprehensive approach to improving reaction selectivity, refer to the "Solutions and Prevention" sections in all the troubleshooting guides.
Troubleshooting Guides
Troubleshooting Guide 1: Residual Starting Material and Monofluorinated Intermediates
A common challenge in the synthesis of this compound is achieving complete conversion of the starting material, methyl 3-oxocyclopentanecarboxylate. Incomplete reactions not only lower the yield of the desired product but also introduce challenges in purification due to the presence of the starting ketone and a potential monofluorinated intermediate.
-
Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is critical. An inadequate amount of DAST will result in incomplete conversion.
-
Reaction Temperature Too Low: While low temperatures are generally preferred to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Short Reaction Time: The reaction may require more time to reach completion than anticipated.
-
Degraded Fluorinating Agent: DAST and similar reagents are sensitive to moisture and can degrade over time, leading to reduced reactivity.
Caption: Diagnostic workflow for incomplete conversion.
-
Sample Preparation: Carefully quench the reaction and perform a standard aqueous workup. Extract the organic components and dry the organic layer. Evaporate the solvent to obtain the crude product.
-
NMR Analysis:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for the characteristic signals of the starting material, methyl 3-oxocyclopentanecarboxylate.
-
Acquire a ¹⁹F NMR spectrum. The desired product will show a characteristic signal for the -CF₂- group. The presence of a monofluorinated intermediate will give rise to a distinct signal, likely a doublet of triplets.
-
-
GC-MS Analysis:
-
Inject a diluted sample of the crude product into a GC-MS.
-
Compare the retention times and mass spectra of the peaks with those of the starting material and the expected product. The monofluorinated intermediate will have a molecular ion peak corresponding to the addition of one fluorine and the loss of one oxygen atom from the starting material.
-
-
Optimize Reagent Stoichiometry: Gradually increase the equivalents of DAST (e.g., from 2.5 to 3.0 equivalents). Monitor the reaction progress by TLC or a rapid NMR analysis of an aliquot.
-
Temperature Control: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature.[2] If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial, but this must be balanced against the increased risk of elimination byproducts.
-
Extended Reaction Time: Monitor the reaction over a longer period. Some deoxofluorinations can take up to 24-48 hours to reach completion.
-
Use High-Quality Reagents: Ensure that the fluorinating agent is fresh and has been stored under anhydrous conditions. If in doubt, use a newly purchased bottle.
Troubleshooting Guide 2: Formation of Vinyl Fluoride Impurities
A significant side reaction in the deoxofluorination of enolizable ketones, such as methyl 3-oxocyclopentanecarboxylate, is elimination, which leads to the formation of vinyl fluoride byproducts.[2] These impurities can be challenging to separate from the desired product due to their similar polarities.
-
High Reaction Temperature: Higher temperatures favor elimination reactions over substitution.
-
Strongly Basic Conditions: Although DAST itself is not strongly basic, impurities or reaction byproducts can create a more basic environment, promoting elimination.
-
Substrate Structure: The presence of α-protons in the starting keto-ester makes it susceptible to enolization and subsequent elimination.
References
Technical Support Center: Purification of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 3,3-difluorocyclopentanecarboxylate. The unique physicochemical properties conferred by the geminal difluoro group necessitate specialized purification strategies beyond standard protocols. This document provides in-depth troubleshooting advice and validated protocols to address common challenges, ensuring the attainment of high-purity material essential for downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses foundational questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for fluorinated esters, you should anticipate several classes of impurities.[1] These can include:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Regioisomers: If the fluorination or precursor synthesis is not perfectly selective, isomers may form.
-
Byproducts from Side Reactions: Fluorination reactions can sometimes be aggressive, leading to over-fluorinated species or other unintended products.[1]
-
Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3,3-difluorocyclopentanecarboxylic acid).[1] This acidic impurity can cause significant issues, such as tailing during chromatographic purification.
-
Residual Solvents: Solvents used in the reaction and extraction steps (e.g., dichloromethane, ethyl acetate, hexanes) are common contaminants.
Q2: What are the principal purification methods for a fluorinated ester like this?
A2: The two primary methods suitable for purifying this compound are fractional distillation and column chromatography.
-
Fractional Distillation: This technique is ideal for separating compounds with different boiling points and is well-suited for large-scale purification.[2] Its effectiveness depends on the volatility difference between the target compound and its impurities.
-
Column Chromatography: This is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For fluorinated molecules, specialized "fluorous" chromatography can offer unique selectivity that traditional silica gel cannot.[3]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for assessing the purity of volatile, thermally stable compounds. It provides a percentage area purity value. A certificate of analysis for a similar compound, Methyl 3,3-difluorocyclobutanecarboxylate, lists purity as determined by GC.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for purity assessment, especially for identifying non-volatile impurities.[5][6]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): While primarily a tool for structural elucidation, high-field NMR can be used to detect and quantify impurities if their signals do not overlap with the main compound. ¹⁹F NMR is particularly powerful for identifying other fluorinated species.
-
GC-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time data and mass-to-charge ratio information.[7]
Section 2: Troubleshooting Guide - Common Purification Issues
This section provides solutions to specific problems encountered during the purification process.
Focus Area: Fractional Distillation
Q4: My fractional distillation is yielding fractions of poor purity. What are the likely causes?
A4: Inefficient separation during fractional distillation typically stems from a few key factors related to the concept of "theoretical plates," where each plate represents one cycle of evaporation and condensation.[8][9]
-
Insufficient Column Efficiency: The number of theoretical plates in your column is too low. For compounds with close boiling points, a longer column or a column with higher surface area packing (e.g., Vigreux indentations, Raschig rings, or structured packing) is required.[8]
-
Excessive Distillation Rate: Heating the distillation pot too quickly creates a vapor velocity that is too high for equilibrium to be established between the liquid and vapor phases on each theoretical plate. This prevents proper enrichment of the more volatile component in the vapor phase. Reduce the heating mantle temperature to achieve a slow, steady distillation rate (e.g., 1-2 drops per second at the condenser outlet).
-
Poor Insulation: Heat loss from the distillation column disrupts the temperature gradient necessary for fractional separation.[2] Ensure the column is well-insulated with glass wool or aluminum foil, leaving a small strip to observe the process.
-
Unstable Vacuum (for vacuum distillation): If distilling under reduced pressure, fluctuations in the vacuum level will cause the boiling points to change, leading to erratic distillation and poor separation. Use a high-quality vacuum pump with a pressure regulator.
Focus Area: Column Chromatography
Q5: I am unable to separate my target compound from an impurity using standard silica gel chromatography. What is the next step?
A5: This is a common challenge, especially when dealing with structurally similar isomers or compounds with similar polarity. When standard normal-phase (silica gel) or reverse-phase (C18) chromatography fails, leveraging the unique properties of the fluorine atoms is the logical next step.
You should employ Fluorous Chromatography . The principle relies on the "fluorophilicity" of highly fluorinated molecules.[3] Fluorinated stationary phases will preferentially retain fluorinated compounds over their non-fluorinated or less-fluorinated counterparts.
-
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP) Phase: This phase offers unique selectivity due to π-π, dipole-dipole, and ion-exchange interactions, in addition to its fluorophilic character. It is excellent for separating halogenated aromatic compounds and other positional isomers.[10]
-
Tridecafluoro (TDF) Phase: This phase has a higher fluorine content, making it more selective for separating compounds based on their degree of fluorination. The more fluorinated a molecule is, the more strongly it will be retained.
-
Q6: My compound is tailing or streaking on the chromatography column. What causes this and how can I prevent it?
A6: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can indicate the presence of an acidic impurity.
-
Cause 1: Acidic Impurities: The most likely culprit is the presence of the hydrolyzed carboxylic acid byproduct. This acidic compound interacts strongly with the slightly acidic silanol groups on the surface of silica gel, causing it to elute slowly and asymmetrically.
-
Solution: Before chromatography, perform a simple liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Then, wash with brine, dry the organic layer, and concentrate before loading onto the column.
-
-
Cause 2: Strong Analyte-Silica Interaction: The ester functional group itself can sometimes interact with the silica surface.
-
Solution: Add a small amount of a competitive polar modifier to the mobile phase. For example, adding 0.1-1% triethylamine or acetic acid to the eluent can often resolve tailing issues by neutralizing active sites on the silica gel. Choose the modifier based on the nature of your compound (a base for an acidic compound, an acid for a basic compound).
-
Section 3: Detailed Experimental Protocols
These protocols provide validated starting points for purification and analysis.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a standardized approach for determining the percent purity of the final product.
-
Instrument and Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A standard non-polar column such as a DB-5 or HP-5 (5% phenyl methylpolysiloxane), 30 m length, 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
-
Analysis:
-
Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Purification by Automated Fluorous Flash Chromatography
This protocol is designed for high-resolution separation of the target compound from closely related impurities.
-
System and Stationary Phase:
-
Automated flash chromatography system.
-
Pre-packed fluorous column (e.g., SiliaSep™ PREMIUM with SiliaBond® Pentafluorophenyl (PFP) stationary phase).
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase solvent.
-
Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel or celite.
-
-
Mobile Phase and Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate
-
Scouting Gradient (example): 0-100% B over 15 column volumes (CV).
-
-
Methodology:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Hexanes) for 2-3 CVs.
-
Load the sample onto the column.
-
Begin the gradient elution, monitoring the separation with the system's UV detector.
-
Collect fractions based on the observed peaks.
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC or GC-FID (using Protocol 1) to identify the pure fractions.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product.
-
Section 4: Data & Visualizations
Table 1: Physicochemical Properties and Analytical Data for this compound
| Property | Value | Source/Method |
| CAS Number | 1394129-94-2 | ,[11] |
| Molecular Formula | C₇H₁₀F₂O₂ | Supplier Data |
| Molecular Weight | 164.15 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | [4] (Analogy) |
| Purity Analysis | Gas Chromatography (GC) | [4] (Analogy) |
| Structural Confirmation | ¹H NMR Spectroscopy | [4] (Analogy) |
Table 2: Comparison of Primary Purification Techniques
| Feature | Fractional Distillation | Fluorous Flash Chromatography |
| Principle | Separation by boiling point difference | Separation by differential partitioning (fluorophilicity) |
| Resolution | Moderate to High | High to Very High |
| Scale | Milligrams to Kilograms | Milligrams to >100 Grams |
| Speed | Slow (hours to days) | Fast (minutes to hours) |
| Ideal For | Separating volatile compounds with ΔBP > 20 °C | Separating isomers and compounds of similar polarity |
| Key Challenge | Azeotrope formation, thermal decomposition | Higher cost of specialized stationary phases |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.leyan.com [file.leyan.com]
- 5. cipac.org [cipac.org]
- 6. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vernier.com [vernier.com]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Difluorination Reactions on Cyclopentane Rings
Welcome to the technical support center for difluorination reactions on cyclopentane rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating geminal or vicinal difluoride motifs into cyclopentane scaffolds. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, fluorination reactions, particularly on cyclic systems, can be challenging.
This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles. It is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting Geminal Difluorination of Cyclopentanones
The conversion of a ketone to a geminal difluoride is a key transformation. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose.[2][3]
Frequently Asked Questions (FAQs)
Q1: My geminal difluorination of a cyclopentanone derivative with DAST is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?
A1: Low or no yield in DAST-mediated gem-difluorination of cyclopentanones can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling: DAST is highly sensitive to moisture and can decompose upon storage, leading to reduced reactivity.[4] Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere. Deoxo-Fluor® offers greater thermal stability and may be a more reliable alternative.[5]
-
Reaction Temperature: While many DAST fluorinations are initiated at low temperatures (e.g., -78 °C) and then warmed to room temperature, the optimal temperature profile is substrate-dependent.[4] For less reactive cyclopentanones, a higher temperature may be required. However, exceeding the thermal stability limit of DAST can lead to decomposition and unwanted side reactions. A slow, controlled warm-up is crucial.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent.[4] Ensure it is anhydrous. Other non-polar, aprotic solvents can be tested, but avoid protic solvents which will rapidly quench the reagent.
-
Stoichiometry: An insufficient amount of DAST will lead to incomplete conversion. Typically, 1.2 to 3 equivalents of DAST are used for the conversion of a ketone.[2] A slight excess is often necessary to drive the reaction to completion.
-
Substrate Reactivity: Sterically hindered cyclopentanones may react sluggishly. In such cases, longer reaction times or the use of a more reactive fluorinating agent might be necessary.
Q2: I am observing significant amounts of an elimination byproduct (a vinyl fluoride) instead of my desired gem-difluorocyclopentane. How can I suppress this side reaction?
A2: The formation of vinyl fluorides is a common side reaction in the fluorination of ketones, arising from the deprotonation of an intermediate oxosulfonium species.[6]
-
Mechanism of Elimination: The reaction proceeds through an intermediate that can either undergo a second fluoride addition to form the gem-difluoride or be deprotonated at an adjacent carbon to yield a vinyl fluoride.
-
Controlling Elimination:
-
Temperature Control: Lowering the reaction temperature can often favor the desired substitution pathway over elimination.
-
Choice of Reagent: Some fluorinating agents have a lower propensity for causing elimination. Consider screening alternatives to DAST, such as MorphDAST, which has been used successfully for the synthesis of gem-difluorinated cyclopentane derivatives.[7]
-
Base Scavengers: While counterintuitive, the presence of a non-nucleophilic base can sometimes exacerbate elimination. Conversely, trace amounts of HF (often present in DAST) can sometimes promote the desired reaction. The conditions must be carefully optimized.
-
Q3: My reaction with DAST is producing a complex mixture of rearranged products. What is causing this and how can it be prevented?
A3: DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, particularly with substrates that can form stabilized carbocationic intermediates.[8] Cyclopentane rings themselves are not immune to rearrangement, especially if there are neighboring group participation possibilities.[9]
-
Carbocationic Intermediates: The mechanism of deoxofluorination can have significant SN1 character, leading to the formation of carbocationic intermediates that are susceptible to rearrangement to form more stable carbocations.[6][10]
-
Minimizing Rearrangements:
-
Use Less Ionizing Solvents: Switching to less polar solvents can sometimes disfavor the formation of discrete carbocationic intermediates.
-
Lower Reaction Temperature: Conducting the reaction at the lowest possible temperature that still allows for reasonable conversion can minimize rearrangements.
-
Alternative Reagents: Reagents that proceed through a mechanism with more SN2 character may suppress rearrangements.
-
Below is a decision-making workflow for troubleshooting geminal difluorination of cyclopentanones:
Caption: Troubleshooting workflow for geminal difluorination.
Section 2: Troubleshooting Vicinal Difluorination of Cyclopentenes
The addition of two fluorine atoms across a double bond in a cyclopentene ring can be achieved using electrophilic fluorinating agents, often in combination with a fluoride source. Selectfluor® is a prominent reagent for such transformations.[11]
Frequently Asked Questions (FAQs)
Q1: My vicinal difluorination of a cyclopentene derivative using Selectfluor is giving a low yield. What are the key parameters to optimize?
A1: Low yields in vicinal difluorination reactions can often be traced back to the reactivity of the substrate or suboptimal reaction conditions.
-
Substrate Electronic Effects: Selectfluor is an electrophilic fluorinating agent.[12] Therefore, electron-rich cyclopentenes will react more readily. If your cyclopentene has electron-withdrawing groups, the reaction will be slower and may require more forcing conditions (higher temperature, longer reaction time) or a catalyst.
-
Solvent: Acetonitrile is a common solvent for Selectfluor reactions.[13] Its polarity can influence the reaction rate and outcome. Ensure the solvent is dry.
-
Fluoride Source: For vicinal difluorination, a nucleophilic fluoride source is often required in conjunction with the electrophilic reagent. HF-pyridine or other amine-HF complexes are frequently used.[14] The concentration and equivalents of the fluoride source are critical parameters to optimize.
-
Reaction Temperature: These reactions are often run at room temperature, but for less reactive substrates, gentle heating may be required.[13]
Q2: I am observing the formation of monofluorinated and rearranged products instead of the desired vicinal difluoride. How can I improve the selectivity?
A2: The formation of these byproducts suggests that the reaction is proceeding through a carbocationic intermediate that is being trapped by other nucleophiles or undergoing rearrangement.
-
Mechanism and Intermediates: The reaction is thought to proceed via the formation of a fluoronium ion intermediate, which is then opened by a nucleophilic fluoride. If this intermediate has significant carbocationic character, it can be susceptible to rearrangement or trapping by other nucleophiles (e.g., the solvent or counter-ions).[11]
-
Improving Selectivity:
-
Choice of Fluoride Source: The nature of the HF-amine complex can influence the regioselectivity of the reaction.[14] Screening different amine-HF reagents may be beneficial.
-
Solvent Effects: The solvent can play a role in stabilizing or destabilizing the carbocationic intermediate. Experimenting with different solvents may alter the product distribution.
-
Anchimeric Assistance: In some cases, neighboring groups can participate in the reaction to control the stereochemical outcome and prevent rearrangements.[15]
-
Q3: I am struggling with the stereoselectivity of my vicinal difluorination. How can I control the formation of diastereomers?
A3: The stereochemical outcome of vicinal difluorination is determined by the mechanism of fluorine addition.
-
Anti- vs. Syn-Addition: The reaction can proceed through either an anti-addition (via a fluoronium ion) or a syn-addition pathway. The predominant pathway can depend on the substrate and reaction conditions.
-
Controlling Stereoselectivity:
-
Chiral Catalysts: The use of chiral catalysts, such as certain chiral aryl iodides, has been shown to induce enantioselectivity in vicinal difluorination reactions.[14]
-
Substrate Control: The inherent stereochemistry of a chiral, non-racemic cyclopentene derivative can direct the facial selectivity of the electrophilic attack by the fluorinating agent.
-
Below is a diagram illustrating a simplified mechanistic pathway for vicinal difluorination and potential side reactions.
Caption: Mechanistic pathways in vicinal difluorination.
Section 3: Experimental Protocols and Data
Protocol 1: Geminal Difluorination of a Cyclopentanone using DAST
This protocol is a general guideline and should be optimized for your specific substrate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the cyclopentanone starting material (1.0 eq.) in anhydrous DCM (0.1–0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.5–2.0 eq.) dropwise to the stirred solution over 15–30 minutes.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2–16 hours, monitoring by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution will occur.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| Temperature | -78 °C to RT | Substrate dependent; slow warming is key. |
| DAST Equivalents | 1.5–3.0 | More may be needed for less reactive ketones. |
| Reaction Time | 2–24 hours | Monitor for completion. |
| Quenching Agent | Saturated NaHCO₃ (aq) | Perform slowly at 0 °C. |
Protocol 2: Vicinal Difluorination of a Cyclopentene using Selectfluor and HF-Pyridine
This protocol is a general guideline and requires careful handling of HF-pyridine.
-
Preparation: In a fume hood, to a plastic (e.g., FEP or PFA) flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of the cyclopentene starting material (1.0 eq.) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: Add Selectfluor (1.5 eq.) to the solution. Then, carefully add HF-pyridine (3.0 eq.) dropwise at 0 °C. Caution: HF is highly corrosive and toxic. Use appropriate personal protective equipment (PPE).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–24 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.
-
Work-up: Carefully pour the reaction mixture into a stirred mixture of saturated aqueous NaHCO₃ and ethyl acetate at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Due to the similar polarities of diastereomers, careful optimization of the eluent system is often required.[16]
| Parameter | Recommended Value | Notes |
| Selectfluor Equiv. | 1.5 | May need to be optimized. |
| HF-Pyridine Equiv. | 3.0 | Crucial for providing the nucleophilic fluoride. |
| Solvent | Anhydrous Acetonitrile | |
| Temperature | 0 °C to RT |
Section 4: Safety and Handling of Fluorinating Reagents
Working with fluorinating agents requires strict adherence to safety protocols due to their reactivity and potential toxicity.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate gloves (consult the safety data sheet for the specific reagent).
-
Fume Hood: All manipulations of fluorinating agents must be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Many fluorinating agents are moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Quenching of reactive fluorinating agents like DAST is exothermic and produces HF gas. Always quench slowly at low temperatures with a suitable basic solution (e.g., NaHCO₃).
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. DAST - Enamine [enamine.net]
- 9. Skeletal rearrangements during the fluorination of C6-hydrocarbons over cobalt(III) trifluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 14. Enantioselective, Catalytic Vicinal Difluorination of Alkenes [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproducts in Diethylaminosulfur Trifluoride (DAST) Fluorination
Welcome to the technical support center for Diethylaminosulfur Trifluoride (DAST) fluorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during deoxofluorination reactions with DAST. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluorinated Product and a High Percentage of Elimination Byproducts (Olefins)
Question: My DAST fluorination of a secondary alcohol is resulting in a significant amount of the corresponding alkene. How can I favor the substitution reaction over elimination?
Answer:
The competition between substitution (S\u20992/S\u20991) and elimination (E2/E1) is a common challenge in DAST fluorination, particularly with secondary and tertiary alcohols which can form stable carbocation intermediates. The formation of olefin byproducts is often acid-catalyzed.[1]
Causality: The reaction of an alcohol with DAST forms an alkoxyaminosulfur difluoride intermediate. This intermediate can then either be attacked by a fluoride ion to give the desired product (substitution) or undergo elimination of a proton from an adjacent carbon to form an alkene.[2] Substrates prone to forming stable carbocations are more susceptible to elimination.
Troubleshooting Workflow for Excessive Elimination:
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: DAST reactions are typically initiated at low temperatures (-78 °C) and allowed to warm to room temperature.[2][3] To minimize elimination, maintain the reaction at a lower temperature for a longer period. For particularly sensitive substrates, running the reaction at a constant -78 °C or 0 °C may be beneficial.
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
-
Recommended: Use non-polar, aprotic solvents like dichloromethane (DCM) or hexane. These solvents are less likely to stabilize carbocationic intermediates that can lead to elimination.[2]
-
Avoid: Polar, coordinating solvents like tetrahydrofuran (THF) or acetonitrile, which can promote elimination pathways.
-
-
Consider Alternative, More Selective Reagents: For substrates that are highly prone to elimination, DAST may not be the optimal reagent. Consider using more modern, thermally stable, and selective fluorinating agents.
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): Often shows better selectivity than DAST.[4]
-
XtalFluor-E® and XtalFluor-M®: These are crystalline reagents that are significantly more stable and often provide a much lower percentage of elimination byproducts compared to DAST and Deoxo-Fluor.[4][5][6][7][8][9] They do not generate free HF, which can contribute to side reactions.[4][6][7][8]
-
| Reagent | Physical Form | Key Advantages over DAST |
| DAST | Liquid | Well-established, widely used. |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST.[4] |
| XtalFluor-E®/M® | Crystalline Solid | Enhanced thermal stability, easier to handle, significantly less elimination, no free HF generation.[4][5][6][7][8][9] |
Experimental Protocol: Comparative Fluorination to Minimize Elimination
This protocol outlines a comparative study to determine the best conditions to minimize elimination for a problematic secondary alcohol.
-
Reaction Setup: In three separate, dry, nitrogen-flushed round-bottom flasks, dissolve your secondary alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Flask 1 (Low-Temperature DAST): Cool the flask to -78 °C. Add DAST (1.2 eq) dropwise. Stir at -78 °C for 4 hours, then allow to slowly warm to 0 °C over 2 hours.
-
Flask 2 (DAST with Non-polar Solvent): In a separate flask, dissolve the alcohol in anhydrous hexane. Cool to -78 °C and add DAST (1.2 eq) dropwise. Stir at -78 °C for 2 hours and then allow to warm to room temperature.
-
Flask 3 (Alternative Reagent - XtalFluor-E): In a separate flask, add XtalFluor-E (1.5 eq) and a non-nucleophilic base such as DBU (1.5 eq). Cool to -78 °C and add the alcohol solution dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature and stir for 24 hours.[6]
-
Workup (for all flasks): Carefully quench the reactions by pouring them into a saturated aqueous solution of sodium bicarbonate.[3] Extract with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratios by ¹H NMR and/or GC-MS to determine the ratio of the desired fluorinated product to the elimination byproduct.
Issue 2: Observation of Unexpected Isomers due to Skeletal Rearrangements
Question: I've isolated a product with the correct mass for my fluorinated compound, but the NMR spectrum is inconsistent with the expected structure. I suspect a Wagner-Meerwein or pinacol-type rearrangement has occurred. How can I confirm this and prevent it?
Answer:
Carbocationic rearrangements are a known side reaction in DAST fluorinations, especially with substrates that can form a carbocation adjacent to a strained ring system or a quaternary center.[2][10]
Causality: The reaction proceeds through an S\u20991-like mechanism involving a carbocation intermediate. If a more stable carbocation can be formed through the migration of a neighboring alkyl, aryl, or hydride group (a 1,2-shift), this rearrangement will compete with or even dominate over the nucleophilic attack by fluoride.[1][11]
Diagnostic and Prevention Workflow:
Caption: Workflow for addressing skeletal rearrangements.
Detailed Troubleshooting Steps:
-
Confirmation of Rearrangement:
-
2D NMR Spectroscopy: Use techniques like COSY, HSQC, and HMBC to definitively determine the connectivity of your isolated product and confirm that a skeletal rearrangement has occurred.
-
¹⁹F NMR: The chemical shift and coupling constants in the ¹⁹F NMR spectrum can provide valuable information about the electronic environment of the fluorine atom, which will be different in the rearranged product.[12][13][14][15]
-
-
Minimizing Rearrangements:
-
Strict Temperature Control: As with elimination, maintaining a very low reaction temperature (-78 °C) can disfavor the formation and rearrangement of carbocationic intermediates.
-
Use of Less Acidic Reagents: DAST can be contaminated with or generate HF, which can catalyze rearrangements.[16] Newer generation reagents are often less prone to generating strong acids.
-
Stereochemistry Considerations: It is important to note that DAST fluorination can proceed with either inversion or retention of stereochemistry, depending on the substrate and reaction conditions.[17] In some cases, neighboring group participation can lead to a double inversion, resulting in overall retention of configuration.[17]
Issue 3: Difficult Purification and Removal of DAST-Related Byproducts
Question: After my reaction and aqueous workup, I'm having trouble purifying my product from residual DAST byproducts. What is the best way to quench the reaction and purify the crude material?
Answer:
Incomplete quenching and the formation of non-volatile byproducts from DAST can complicate purification. A thorough and appropriate workup procedure is crucial.
Causality: DAST reacts with water to produce water-soluble but also potentially reactive species. The main inorganic byproduct is thionyl fluoride (SOF₂), which further hydrolyzes to sulfur dioxide and HF. Diethylaminosulfur oxide fluoride is another key byproduct. If not properly quenched and removed, these can interfere with chromatography.
Recommended Workup and Purification Protocol:
-
Quenching:
-
Standard Quench: Slowly and carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring.[3] This will neutralize acidic byproducts like HF.
-
Solid-Phase Quench: For reactions where an aqueous workup is problematic, a solid-phase quench can be employed. Pass the reaction mixture through a column containing powdered calcium carbonate and silica gel. The calcium carbonate neutralizes acidic species and traps fluoride ions as calcium fluoride, while the silica gel adsorbs other polar byproducts.
-
-
Extraction and Washing: After quenching, extract your product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Chromatography:
-
Column Choice: Standard silica gel chromatography is usually effective for purifying fluorinated organic compounds.
-
Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar system (e.g., ethyl acetate/hexanes) is typically used.
-
Safety Precautions with DAST
DAST is a hazardous reagent that requires careful handling.
-
Moisture Sensitivity: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF).[18] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.
-
Thermal Instability: DAST can decompose explosively when heated above 90 °C. Reactions should not be heated, and the reagent should be stored at low temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Given the hazards associated with DAST, it is highly recommended to consider safer, more stable alternatives like Deoxo-Fluor® and XtalFluor® reagents, especially for larger-scale reactions.[3][4][5][6][7][8][9]
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Simpler fluorine chemistry [soci.org]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DAST - Enamine [enamine.net]
- 11. jk-sci.com [jk-sci.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. biophysics.org [biophysics.org]
- 16. benchchem.com [benchchem.com]
- 17. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Methyl 3,3-difluorocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this increasingly important fluorinated building block.
Section 1: Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the deoxofluorination of a readily available precursor, methyl 3-oxocyclopentanecarboxylate. This transformation, while conceptually straightforward, presents several challenges, particularly during scale-up.
FAQ 1: What is the recommended synthetic route for this compound?
The most common and logical synthetic route is a two-step process starting from 3-oxocyclopentanecarboxylic acid:
-
Esterification: The carboxylic acid is first converted to its methyl ester, methyl 3-oxocyclopentanecarboxylate. This is typically achieved through a standard Fisher esterification using methanol and a catalytic amount of strong acid, such as sulfuric acid.[1][2]
-
Deoxofluorination: The ketone moiety of methyl 3-oxocyclopentanecarboxylate is then converted to a geminal difluoride using a suitable fluorinating agent.
FAQ 2: Which fluorinating agent is best for the deoxofluorination of methyl 3-oxocyclopentanecarboxylate?
The choice of fluorinating agent is critical and depends on the scale of the reaction and the available safety infrastructure.
| Reagent | Advantages | Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | Widely used, effective for ketones.[3][4][5] | Thermally unstable, can decompose explosively above 90°C.[6][7] Generates corrosive HF. Prone to side reactions like elimination.[8] Not recommended for large-scale use.[9] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | More thermally stable than DAST.[10][11] Effective for ketones.[4] | Still hazardous and reacts with water to produce HF. More expensive than DAST. |
| XtalFluor-E®/M® | Crystalline solids, significantly more stable than DAST and Deoxo-Fluor.[12] Often provide higher selectivity and less elimination byproducts.[13][14] Do not generate free HF.[15] | Require a promoter (e.g., Et₃N·3HF) to be effective for carbonyls.[13] Higher initial cost. |
For laboratory-scale synthesis (< 10g), DAST or Deoxo-Fluor can be used with extreme caution. For pilot-scale and manufacturing, the use of safer alternatives like XtalFluor-E® is strongly recommended due to their enhanced thermal stability and improved selectivity.[6][13][15]
FAQ 3: I've heard that esters are unreactive towards DAST. Will the methyl ester group in my starting material be affected?
This is a crucial point of concern. Generally, electron-rich carbonyl compounds like esters and amides are indeed unreactive towards DAST under conditions typically used for alcohol and ketone fluorination.[3][8] The deoxofluorination of the ketone is significantly more facile. However, it is essential to maintain controlled reaction conditions (especially temperature) to ensure selectivity. In the context of β-ketoesters, the ketone is activated, and selective fluorination is achievable. There are reports of successful deoxofluorination of α-hydroxy-β-ketoesters where the ester group remains intact.[1][3][16]
Section 2: Scale-Up and Safety Considerations
Scaling up the deoxofluorination reaction introduces significant safety and operational challenges. A thorough understanding of Process Safety Management (PSM) is essential.[17]
FAQ 4: What are the primary hazards associated with scaling up this reaction?
The primary hazard is the potential for a thermal runaway reaction .[17][18] Deoxofluorination reactions are often highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion, especially with thermally sensitive reagents like DAST.[6][7]
Other hazards include:
-
Release of toxic and corrosive gases: DAST and Deoxo-Fluor react violently with water to release hydrogen fluoride (HF), which is highly toxic and corrosive.[19]
-
Handling of hazardous materials: The fluorinating agents themselves are hazardous and require specialized handling procedures.[19]
FAQ 5: How can I mitigate the risk of a thermal runaway?
A multi-faceted approach is required:
-
Reaction Calorimetry: Before any scale-up, perform differential scanning calorimetry (DSC) on the reactants and reaction mixture to determine the onset temperature of any exothermic events.[17] Reaction calorimetry (RC1) can be used to quantify the heat of reaction and determine the rate of heat generation.[2]
-
Controlled Addition: The fluorinating agent should be added slowly and sub-surface to the reaction mixture at a low temperature. This ensures that the heat generated can be effectively removed by the reactor's cooling system.
-
Adequate Cooling: Ensure that the reactor has sufficient cooling capacity to handle the heat load of the reaction. A "what-if" analysis should be performed to assess the consequences of a cooling failure.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and increase cycle time.
Section 3: Troubleshooting Guide
FAQ 6: My reaction is giving a low yield of the desired product. What are the possible causes?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
FAQ 7: I am observing significant amounts of an olefinic byproduct. How can I minimize this?
The formation of methyl 3-fluorocyclopent-2-enecarboxylate or methyl 3-fluorocyclopent-3-enecarboxylate is a common side reaction, resulting from the elimination of HF from a carbocation intermediate.[8]
Strategies to minimize elimination:
-
Lower Reaction Temperature: Elimination is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.
-
Choice of Fluorinating Agent: As mentioned, reagents like XtalFluor-E®/M® have been shown to give higher selectivity and less elimination byproducts compared to DAST.[13][14][15]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar solvents may disfavor the formation of carbocationic intermediates that lead to elimination.
FAQ 8: How should I properly quench the reaction on a large scale?
Quenching a large-scale reaction containing residual fluorinating agent must be done with extreme care.
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0-5°C.
-
Prepare a separate, cooled (0-5°C) vessel containing a stirred, dilute solution of a weak base, such as sodium bicarbonate.
-
Slowly transfer the reaction mixture into the quench solution, monitoring the temperature of the quench vessel to ensure it does not rise significantly.
-
Never add the quench solution to the reaction mixture, as this can create localized "hot spots" and a runaway reaction.
Section 4: Purification and Analysis
FAQ 9: What is the best method for purifying this compound at scale?
Given that the product is a relatively volatile ester, fractional distillation under reduced pressure is the most viable method for large-scale purification.[20][21]
Key considerations for distillation:
-
Material Compatibility: Ensure that the distillation apparatus is made of materials compatible with any residual acidic byproducts (e.g., HF).
-
Vacuum Control: Precise vacuum control is necessary to achieve good separation from close-boiling impurities.
-
Thermal Stability: While the product is expected to be thermally stable, it is good practice to keep the reboiler temperature as low as possible to prevent any potential degradation.
For laboratory scale, flash column chromatography on silica gel can be effective.
FAQ 10: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the starting material and the appearance of the product and volatile byproducts.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The most direct method for observing the formation of the C-F bond and quantifying fluorinated byproducts.
-
¹H and ¹³C NMR: For confirming the overall structure of the product and identifying non-fluorinated impurities.
-
-
Ion-Selective Electrode (ISE): Can be used to determine the concentration of fluoride ions in aqueous washes, which can be an indicator of reaction completion and byproduct formation.[22]
References
- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters (2021) | Christopher Mairhofer | 5 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Simpler fluorine chemistry [soci.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. helgroup.com [helgroup.com]
- 13. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fauske.com [fauske.com]
- 18. researchgate.net [researchgate.net]
- 19. What are the scalability issues of DAST? - Blog [m.btcpharmtech.com]
- 20. scienceready.com.au [scienceready.com.au]
- 21. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Amide Coupling Yields with Fluorinated Esters
Welcome to the Technical Support Center for optimizing amide coupling reactions using fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a fluorinated ester is giving low to no yield. What are the primary reasons?
A1: Low yields in amide coupling reactions involving fluorinated esters often stem from a few critical factors:
-
Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to the fluorinated ester is the first and most crucial step. If this activation is incomplete, the subsequent reaction with the amine will naturally be low-yielding.[1] Fluorinated esters are more reactive than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon and improves the leaving group ability of the fluorinated alcohol.[2][3]
-
Deactivation of the Amine: The amine nucleophile can be rendered unreactive if it is protonated.[1] This is a common issue if the reaction conditions are too acidic or if a stoichiometric amount of base is not used to neutralize any acid present.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can significantly impede the approach of the nucleophile to the ester's carbonyl carbon, leading to slow or incomplete reactions.[4][5][6][7] In such cases, standard coupling procedures may yield unsatisfactory results.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically influence the reaction's success.[1][8] For instance, diminished yields have been observed in solvents like DMF, THF, and DCM under certain conditions.[2][3]
Q2: How do I choose the most effective fluorinated ester for my specific substrates?
A2: The choice of the fluorinated ester, or more accurately, the fluorinated alcohol used to form the active ester, is critical. The goal is to create a sufficiently reactive ester without introducing other complications.
-
Pentafluorophenyl (PFP) Esters: These are widely used due to their high reactivity. The pentafluorophenoxide is an excellent leaving group. PFP esters can be prepared from the carboxylic acid using a coupling agent like EDC, DIC, or DCC.[2]
-
Tetrafluoropyridyl (TFP) Esters: These are also effective activated esters.[2]
-
In Situ Generation of Acyl Fluorides: An increasingly popular and highly effective strategy is the in situ generation of an acyl fluoride from the carboxylic acid.[2][4][9][10] This approach can be advantageous for sterically hindered substrates as acyl fluorides are small and highly reactive.[4][11] Reagents like pentafluoropyridine (PFP) in the presence of a base like DIPEA can convert a carboxylic acid into an acyl fluoride.[2][12]
Troubleshooting Guide
Problem 1: Low Yield with Sterically Hindered Substrates
Symptoms:
-
The reaction is sluggish or stalls completely.
-
Starting materials are recovered after an extended reaction time.
-
This is common when coupling bulky amino acids or anilines.[4][5][6][7]
Root Cause Analysis and Solutions:
The primary issue is the physical barrier preventing the amine from attacking the carbonyl carbon of the fluorinated ester.
Solutions:
-
Switch to Acyl Fluoride Generation: Acyl fluorides are smaller and more reactive than many activated esters, which can help overcome steric hindrance.[4] A protocol involving in situ formation of the acyl fluoride can be highly effective.[11]
-
Protocol for In Situ Acyl Fluoride Formation:
-
Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.
-
Monitor the reaction, which may require longer times for these challenging couplings.[1]
-
-
-
Elevated Temperatures: For difficult couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
High-Pressure Conditions: While less common for routine lab synthesis, high pressure can accelerate sterically hindered reactions.
Problem 2: Epimerization of Chiral Centers
Symptoms:
-
The product is a mixture of diastereomers, detected by NMR or chiral HPLC.
-
This is a significant concern in peptide synthesis where chiral integrity is paramount.[13]
Root Cause Analysis and Solutions:
Epimerization can occur via the formation of an oxazolone intermediate when the carboxylic acid is activated.[13] Highly reactive activating agents can sometimes exacerbate this issue.[14]
Solutions:
-
Choice of Reagents and Additives:
-
Using acyl fluorides is often associated with a lower risk of racemization compared to acyl chlorides.[15]
-
The use of additives like HOBt or OxymaPure with carbodiimide coupling agents is a standard practice to suppress racemization.[1]
-
Aminium/uronium salts like HATU are known for fast reaction times and minimal racemization.[1]
-
-
Careful Control of Base: The type and amount of base can influence the rate of epimerization.[13] Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine.
-
Low Temperatures: Running the activation and coupling steps at lower temperatures (e.g., 0 °C) can often minimize epimerization.
Problem 3: Unwanted Side Reactions
Symptoms:
-
Formation of multiple byproducts observed by TLC or LC-MS.
-
Difficulty in purifying the desired amide product.
Root Cause Analysis and Solutions:
Side reactions can arise from the reactivity of the coupling reagents or intermediates with other functional groups in the molecule or with the solvent.
Solutions:
-
Amine Reacting with Coupling Reagent: Some coupling reagents can react with the amine nucleophile, leading to the formation of guanidinium byproducts. To avoid this, it is crucial to pre-activate the carboxylic acid before adding the amine.[12][16]
-
General Protocol for Pre-activation:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU, 1.0-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir at room temperature for 15-30 minutes.
-
Add the amine (1.0-1.2 eq) to the mixture.[1]
-
-
-
Hydrolysis of Activated Ester: The presence of water can lead to the hydrolysis of the activated ester back to the carboxylic acid.[1] Ensure all reagents and solvents are anhydrous.
Problem 4: Difficulty in Product Purification
Symptoms:
-
The crude product is a complex mixture.
-
The desired amide is difficult to separate from byproducts or unreacted starting materials.
Root Cause Analysis and Solutions:
Purification challenges often arise from the formation of byproducts with similar polarities to the desired product.
Solutions:
-
Aqueous Workup: A standard aqueous workup can remove many common impurities. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally a brine wash.[1]
-
Recrystallization: If the amide is a solid, recrystallization can be a highly effective purification method, potentially avoiding the need for chromatography.[17] Solvents like ethanol, acetone, or acetonitrile are often good choices.[17]
-
Chromatography: If recrystallization is not feasible, column chromatography is the standard method. For amides with aliphatic chains, reverse-phase chromatography may be necessary.[17]
Data and Protocols
Table 1: Comparison of Conditions for a Challenging Amide Coupling
| Entry | Coupling Method/Reagent | Base | Solvent | Time | Yield | Reference |
| 1 | HATU | DIPEA | DMF | 4 days | Unsatisfactory | [11] |
| 2 | EDC/HOBt | - | - | - | Low | [11] |
| 3 | DCC/DMAP | - | - | - | Low | [11] |
| 4 | Acyl Chloride (Ghosez's reagent) | - | - | - | Low | [11] |
| 5 | In situ Acyl Fluoride (BTFFH) | DIPEA | DCM | - | High | [1][4] |
Experimental Workflow: In Situ Acyl Fluoride Generation for Amide Coupling
Caption: Workflow for amide coupling via in situ acyl fluoride generation.
Reaction Mechanism: Amide Formation from a Fluorinated Ester
Caption: General mechanism of amide formation from a fluorinated ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ntd-network.org [ntd-network.org]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amphoteros.com [amphoteros.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE vs. Ethyl 3,3-difluorocyclopentanecarboxylate
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated motifs is a well-established approach to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the diverse array of fluorinated building blocks, gem-difluoroalicyclic scaffolds have emerged as particularly valuable. This guide provides an in-depth, objective comparison of two closely related and synthetically useful intermediates: METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE and ethyl 3,3-difluorocyclopentanecarboxylate .
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and established scientific principles.
Introduction: The Significance of the 3,3-Difluorocyclopentane Motif
The 3,3-difluorocyclopentane moiety is a privileged scaffold in medicinal chemistry. The gem-difluoro group offers a unique combination of steric and electronic properties. It can act as a bioisosteric replacement for a carbonyl group, influencing molecular conformation and improving metabolic stability by blocking potential sites of oxidation. The cyclopentane ring itself provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
The choice between the methyl and ethyl ester of 3,3-difluorocyclopentanecarboxylic acid can have subtle but significant implications for synthetic efficiency, purification, and subsequent chemical transformations. This guide aims to elucidate these differences to aid in the rational selection of the appropriate building block for your research endeavors.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for both compounds is not always readily available in centralized databases, we can infer and compare their key physicochemical properties based on the parent acid and general chemical principles.
| Property | This compound | Ethyl 3,3-difluorocyclopentanecarboxylate | Causality and Experimental Insight |
| Molecular Formula | C₇H₁₀F₂O₂ | C₈H₁₂F₂O₂ | The addition of a methylene group (-CH₂-) in the ethyl ester. |
| Molecular Weight | 164.15 g/mol | 178.18 g/mol | Directly related to the difference in their molecular formulas. |
| Boiling Point (°C) | Estimated to be slightly lower than the ethyl ester. | Estimated to be slightly higher than the methyl ester. | Boiling point generally increases with molecular weight and van der Waals forces. The larger ethyl group leads to stronger intermolecular interactions. The parent acid, 3,3-difluorocyclopentanecarboxylic acid, has a boiling point of approximately 123-125 °C[1]. The esters will have a lower boiling point than the carboxylic acid due to the absence of strong hydrogen bonding. |
| Density (g/cm³) | Estimated to be slightly lower than the ethyl ester. | Estimated to be slightly higher than the methyl ester. | Density tends to increase with molecular weight within a homologous series. The parent acid has a density of about 1.22 g/cm³[1]. |
| Solubility | Generally more soluble in polar organic solvents and slightly more water-soluble than the ethyl ester. | Generally more soluble in nonpolar organic solvents and less water-soluble than the methyl ester. | The smaller methyl group imparts a slightly more polar character compared to the more hydrophobic ethyl group. |
Synthesis and Experimental Protocols
The most common route to both this compound and ethyl 3,3-difluorocyclopentanecarboxylate involves the synthesis of the parent carboxylic acid followed by esterification.
Workflow for the Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid and its Esters
Caption: General synthetic workflow for the preparation of the target esters.
Part 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
A plausible method for the synthesis of the key intermediate, 3,3-difluorocyclopentanecarboxylic acid, starts from cyclopentanone.
Step 1: Fluorination of Cyclopentanone
-
Reaction: Cyclopentanone is reacted with a fluorinating agent, such as hydrofluoric acid (HF), to yield 3,3-difluorocyclopentanone[1]. This reaction should be performed with extreme caution in specialized equipment due to the hazardous nature of HF.
Step 2: Oxidation to 3,3-Difluorocyclopentanecarboxylic Acid
-
Method 1: Haloform Reaction: 3,3-Difluorocyclopentanone can be subjected to a haloform reaction using a base and a halogen (e.g., bromine or chlorine). This is a classic method for converting methyl ketones to carboxylic acids.
-
Method 2: Baeyer-Villiger Oxidation: Alternatively, a Baeyer-Villiger oxidation of 3,3-difluorocyclopentanone with a peroxy acid (e.g., m-CPBA) would yield a lactone, which can then be hydrolyzed to the desired carboxylic acid.
Part 2: Fischer Esterification
The final step is a classic Fischer esterification of 3,3-difluorocyclopentanecarboxylic acid.
Protocol for this compound
-
To a solution of 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol for Ethyl 3,3-difluorocyclopentanecarboxylate
The protocol is identical to the one above, with the substitution of methanol for ethanol.
Reactivity and Performance in Drug Development
The primary difference in reactivity between the methyl and ethyl esters lies in their susceptibility to hydrolysis and their steric profile in nucleophilic substitution reactions.
Hydrolysis: A Key Consideration
Esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. The rate of hydrolysis can be an important factor in both synthetic planning and the metabolic stability of a final drug molecule.
-
General Principle: In general, methyl esters tend to hydrolyze more readily than ethyl esters under both acidic and basic conditions. This is attributed to the lower steric hindrance around the carbonyl carbon in the methyl ester, making it more accessible to nucleophilic attack by water or hydroxide ions.
Nucleophilic Acyl Substitution: Impact on Further Functionalization
Both esters can serve as precursors for a variety of functional groups through nucleophilic acyl substitution. For example, they can be converted to amides, hydrazides, or other esters via transesterification.
Caption: Common transformations of the methyl and ethyl esters.
-
Steric Hindrance: The smaller size of the methyl group in this compound can lead to faster reaction rates in nucleophilic acyl substitution reactions compared to the bulkier ethyl group of ethyl 3,3-difluorocyclopentanecarboxylate. This can be an advantage when working with less reactive nucleophiles or when milder reaction conditions are desired.
Application in Drug Development: Making the Right Choice
The decision to use either the methyl or ethyl ester in a drug discovery program depends on a variety of factors:
-
Synthetic Strategy: If the ester is an early-stage intermediate that will undergo several subsequent transformations, the higher reactivity of the methyl ester might be advantageous for achieving higher yields and faster reaction times.
-
Purification: The difference in boiling points, though likely small, can be exploited for purification by distillation. The choice may depend on the boiling points of other components in the reaction mixture.
-
Pro-drug Design: If the ester functionality is intended to be part of a pro-drug that is hydrolyzed in vivo to release the active carboxylic acid, the differing hydrolysis rates become a critical design element. A methyl ester would likely lead to a faster release of the active drug, while an ethyl ester would result in a slower, more sustained release.
-
Final Compound Properties: The choice of methyl vs. ethyl can subtly influence the lipophilicity and solubility of the final molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Characterization
While experimental spectra for the exact title compounds are not widely published, the following are expected characteristic spectroscopic data based on their structures and data from analogous compounds.
Expected ¹H NMR Data (in CDCl₃):
-
This compound:
-
~3.7 ppm (singlet, 3H, -OCH₃)
-
~2.0-2.5 ppm (multiplets, 7H, cyclopentyl protons)
-
-
Ethyl 3,3-difluorocyclopentanecarboxylate:
-
~4.1 ppm (quartet, 2H, -OCH₂CH₃)
-
~1.2 ppm (triplet, 3H, -OCH₂CH₃)
-
~2.0-2.5 ppm (multiplets, 7H, cyclopentyl protons)
-
Expected ¹³C NMR Data (in CDCl₃):
-
Common Signals:
-
~173 ppm (C=O of ester)
-
~120 ppm (triplet, J ≈ 245 Hz, CF₂)
-
~30-50 ppm (cyclopentyl carbons)
-
-
Distinguishing Signals:
-
Methyl Ester: ~52 ppm (-OCH₃)
-
Ethyl Ester: ~61 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃)
-
Expected IR Data:
-
Both Compounds:
-
Strong C=O stretch around 1740-1750 cm⁻¹
-
Strong C-F stretches in the 1100-1300 cm⁻¹ region
-
C-O stretch of the ester around 1150-1250 cm⁻¹
-
Conclusion and Recommendations
Both this compound and ethyl 3,3-difluorocyclopentanecarboxylate are valuable building blocks for the introduction of the 3,3-difluorocyclopentane motif in drug discovery. The choice between them is nuanced and should be guided by the specific requirements of the synthetic route and the desired properties of the final product.
-
Choose this compound for:
-
Faster reaction kinetics in subsequent nucleophilic acyl substitution reactions.
-
Applications where a slightly more polar and water-soluble intermediate is preferred.
-
Pro-drug strategies requiring rapid in vivo hydrolysis.
-
-
Choose Ethyl 3,3-difluorocyclopentanecarboxylate for:
-
Situations where a slightly less reactive ester is desired to improve selectivity in the presence of other reactive functional groups.
-
Pro-drug strategies aiming for a more sustained release of the active carboxylic acid.
-
When a slightly more lipophilic character is beneficial for solubility in nonpolar reaction media or for the ADME profile of the final molecule.
-
Ultimately, the optimal choice may require empirical evaluation in the context of a specific research project. This guide provides the fundamental principles and available data to make an informed initial decision, streamlining the process of incorporating these valuable fluorinated building blocks into your drug discovery pipeline.
References
The Fluorine Factor: A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclopentanecarboxylates
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, a practice now commonplace in medicinal chemistry, can profoundly alter a molecule's characteristics, often leading to improved metabolic stability, enhanced binding affinity, and modulated acidity. This guide provides an in-depth, objective comparison of the physicochemical properties of fluorinated versus non-fluorinated cyclopentanecarboxylates, supported by established scientific principles and detailed experimental methodologies.
The cyclopentane ring is a prevalent scaffold in numerous therapeutic agents.[1][2] Its conformational flexibility, however, can present challenges in drug design. Fluorination offers a tool to not only influence electronic properties but also to modulate the conformational landscape of the cyclopentane ring, thereby impacting its interaction with biological targets.
The Ripple Effect of a Single Atom: Key Physicochemical Comparisons
The substitution of a hydrogen atom with fluorine, the most electronegative element, sets off a cascade of electronic and physical changes within a molecule. These alterations are particularly impactful on the physicochemical properties crucial for a drug candidate's success.
Acidity (pKa): The Inductive Power of Fluorine
The acidity of a carboxylic acid, quantified by its pKa value, is a determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of a fluorine atom, particularly on the carbon alpha to the carboxyl group, causes a significant increase in acidity (a decrease in pKa).[3]
This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of fluorine. By pulling electron density away from the carboxyl group, the fluorine atom stabilizes the resulting carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[4] The magnitude of this effect is distance-dependent; a fluorine atom closer to the carboxyl group will exert a more profound influence.[3]
Table 1: Comparison of Acidity (pKa) for Cyclopentanecarboxylic Acid and its Fluorinated Analog
| Compound | Structure | pKa (Predicted) | Rationale for Change |
| Cyclopentanecarboxylic Acid | C1CCCC1C(=O)O | ~4.8 | Baseline acidity for the non-fluorinated scaffold. |
| 1-Fluorocyclopentanecarboxylic Acid | C1CCC(C1)(F)C(=O)O | 2.72 ± 0.20[5] | The potent inductive electron withdrawal by the α-fluorine atom stabilizes the carboxylate anion, leading to a significant increase in acidity (lower pKa).[3] |
Note: Experimental pKa values for fluorinated cyclopentanecarboxylic acids are not widely reported in publicly available literature. The value for the fluorinated analog is a predicted value, which is consistent with the established principles of fluorine's inductive effect on carboxylic acid pKa.[3][4]
Lipophilicity (LogP): A Complex Interplay of Factors
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties. The effect of fluorination on lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is more nuanced than its effect on acidity.
While the introduction of a single fluorine atom can sometimes increase lipophilicity, the overall impact is highly dependent on the molecular context, including the degree and position of fluorination, and the overall molecular conformation.[6][7] In some cases, particularly with multiple fluorine substitutions, lipophilicity can decrease.
For cyclopentanecarboxylates, moving from a non-polar C-H bond to a highly polar C-F bond can alter the molecule's interaction with both polar (water) and non-polar (octanol) environments. The change in the molecule's dipole moment and its conformational preferences upon fluorination will ultimately dictate the net effect on LogP.[8]
Table 2: Comparison of Lipophilicity (LogP) for Ethyl Cyclopentanecarboxylate and its Fluorinated Analog
| Compound | Structure | LogP (Experimental/Predicted) | Rationale for Change |
| Ethyl Cyclopentanecarboxylate | CCOC(=O)C1CCCC1 | ~2.0 (Calculated) | Baseline lipophilicity of the non-fluorinated ester. |
| Ethyl 2-Fluorocyclopentanecarboxylate | CCOC(=O)C1CCC(F)C1 | Likely to be slightly higher | The substitution of a hydrogen with a fluorine atom can lead to a modest increase in lipophilicity, though this can be influenced by conformational changes.[6] |
Metabolic Stability: The Strength of the C-F Bond
A significant driver for the use of fluorine in drug design is its ability to enhance metabolic stability.[9] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10]
By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic hotspot"), chemists can effectively "block" this pathway, leading to a longer in vivo half-life and improved bioavailability. The cyclopentane ring itself can be susceptible to oxidative metabolism.[11]
Table 3: Comparative Metabolic Stability in Liver Microsomes
| Compound Class | Typical Metabolic Fate | Impact of Fluorination |
| Non-Fluorinated Cyclopentanecarboxylates | Susceptible to hydroxylation on the cyclopentane ring by CYP enzymes. | Fluorine substitution at a metabolically active position can block or significantly slow down hydroxylation, leading to increased metabolic stability (longer half-life, lower intrinsic clearance).[9] |
| Fluorinated Cyclopentanecarboxylates | Increased resistance to oxidative metabolism at the site of fluorination. |
Aqueous Solubility: A Balance of Polarity and Crystal Packing
The solubility of a compound is a critical factor for its absorption and formulation. The effect of fluorination on aqueous solubility is a complex interplay between increased polarity of the C-F bond and the impact on the crystal lattice energy of the solid state.
While the polar C-F bond can lead to more favorable interactions with water, fluorination can also lead to more ordered and stronger crystal packing, which requires more energy to overcome during dissolution, potentially decreasing solubility.[12] Therefore, the net effect on solubility is difficult to predict without experimental data. For the corresponding esters, which are liquids, the influence of crystal packing is not a factor, and changes in solubility will be primarily dictated by the alterations in intermolecular forces with water.
Table 4: Comparative Aqueous Solubility
| Compound Class | General Solubility Trend | Rationale |
| Non-Fluorinated Cyclopentanecarboxylates | Moderately soluble, depending on the ester group.[13] | Governed by the balance of the hydrophobic cyclopentane ring and the polar carboxylate group. |
| Fluorinated Cyclopentanecarboxylates | Can be either increased or decreased. | The increased polarity of the C-F bond may enhance interactions with water, but changes in molecular packing in the solid state can decrease solubility.[12] |
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Inductive effect of fluorine on the acidity of cyclopentanecarboxylic acid.
Caption: Fluorine blocking metabolic oxidation at a susceptible position.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key experiments discussed.
Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the titrant (e.g., NaOH for an acidic analyte).
-
Prepare a solution of the test compound (fluorinated or non-fluorinated cyclopentanecarboxylic acid) at a known concentration (e.g., 1 mM) in deionized water.
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
-
Titration Procedure:
-
Place a known volume of the test compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point.[15]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 11. In vitro co-metabolism of ethanol and cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 5453-85-0: ethyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Studies on METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE Binding
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational methodologies for predicting the binding affinity and mechanism of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE, a novel fluorinated small molecule. We will navigate the complexities of computational chemistry, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducible results.
Introduction: The Challenge of Fluorinated Ligands
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique electronic properties of fluorine, particularly its high electronegativity and the polarization of the C-F bond, present significant challenges for computational modeling.[3] Accurately predicting the binding of fluorinated ligands like this compound requires a careful selection of computational methods and parameters to account for these nuanced effects. This guide will compare and contrast key computational techniques, providing a decision-making framework for their application.
Given the novelty of this compound, we will consider two hypothetical, yet plausible, protein targets for our comparative studies based on the prevalence of the cyclopentane scaffold in known inhibitors: a protein kinase (e.g., Cyclin-Dependent Kinase 2, CDK2) and a viral protease (e.g., Hepatitis C Virus NS3/4A Protease) .[4]
A Multi-tiered Approach to Binding Prediction
A robust computational workflow for assessing a novel ligand begins with computationally inexpensive methods for initial screening and hypothesis generation, followed by more rigorous, resource-intensive techniques for accurate binding free energy prediction.
Caption: A multi-tiered computational workflow for ligand binding analysis.
Tier 1: Initial Assessment with Molecular Docking
Molecular docking is a fundamental tool for predicting the preferred binding orientation of a ligand to a protein.[5] It is computationally efficient, making it ideal for initial screening and hypothesis generation.
Causality Behind Experimental Choices
For fluorinated ligands, the choice of docking program and scoring function is critical. Programs that explicitly handle halogen bonds and have well-parameterized scoring functions for organofluorine compounds are preferred. AutoDock Vina and Glide are commonly used, with scoring functions that can be customized or validated for specific systems.[5] The selection of the protein structure is equally important; high-resolution crystal structures with bound ligands similar to the query molecule provide the best starting point.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK; HCV NS3/4A Protease, PDB ID: 1A1R) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electronic effects of the fluorine atoms.
-
Define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
Perform the docking calculation using a program like AutoDock Vina.
-
Generate a set of possible binding poses (e.g., the top 10-20 poses).
-
-
Analysis:
-
Analyze the predicted binding poses based on the scoring function and visual inspection of the interactions with key active site residues.
-
Look for favorable interactions such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the fluorine atoms.
-
Data Presentation: Comparison of Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| CDK2 | -7.5 | Leu83, Glu81, Phe80 | Hydrophobic interactions with the cyclopentane ring, potential H-bond with the ester carbonyl. |
| HCV NS3/4A Protease | -8.2 | His57, Asp81, Ser139 | H-bond network with the catalytic triad, hydrophobic packing of the cyclopentane. |
Tier 2: Unveiling Dynamics with Molecular Dynamics (MD) Simulations
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[6] This is crucial for assessing the stability of the predicted binding pose and understanding the role of conformational changes.
Causality Behind Experimental Choices
The choice of force field is paramount for accurate MD simulations of fluorinated compounds. Standard force fields may not adequately describe the unique properties of the C-F bond. It is often necessary to use specialized force fields or to develop custom parameters. The AMBER and CHARMM force fields have extensions for some fluorinated amino acids, and the General Amber Force Field (GAFF) can be used for small molecules, but careful validation is essential.[2] The length of the simulation should be sufficient to observe stable binding and any significant conformational rearrangements, typically in the range of 100-500 nanoseconds.
Caption: A typical workflow for setting up and running an MD simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
-
System Setup:
-
Start with the best-ranked docked pose from the previous step.
-
Parameterize the this compound ligand using a suitable force field (e.g., GAFF2).
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
-
Run the production MD simulation for an appropriate length of time (e.g., 200 ns).
-
-
Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Data Presentation: MD Simulation Analysis
| Metric | CDK2 Complex | HCV NS3/4A Protease Complex | Interpretation |
| Ligand RMSD (Å) | 1.5 ± 0.3 | 1.2 ± 0.2 | Lower RMSD suggests a more stable binding pose in the protease. |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | 1.8 ± 0.3 | Both proteins remain stable throughout the simulation. |
| Key H-bond Occupancy (%) | N/A (hydrophobic) | His57-carbonyl: 85% | Strong and persistent hydrogen bond observed in the protease complex. |
Tier 3: The Gold Standard - Free Energy Calculations
For the most accurate prediction of binding affinity, free energy calculations such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are the methods of choice.[7] These methods are computationally expensive but provide a rigorous thermodynamic assessment of ligand binding.
Causality Behind Experimental Choices
FEP and TI calculate the free energy difference between two states by "alchemically" transforming one molecule into another. For absolute binding free energy, the ligand is transformed into a non-interacting "dummy" molecule both in solution and in the protein binding site. For relative binding free energy, one ligand is transformed into a closely related analog. The accuracy of these methods is highly dependent on the quality of the force field and sufficient sampling of the conformational space.[7] The use of enhanced sampling techniques, such as Hamiltonian replica exchange, can be beneficial for complex systems.
Caption: The thermodynamic cycle used in absolute binding free energy calculations.
Experimental Protocol: Absolute Binding Free Energy Calculation (FEP)
-
System Preparation:
-
Prepare two systems: the solvated protein-ligand complex and the solvated ligand alone.
-
Use the same force field and water model as in the MD simulations.
-
-
Alchemical Transformation Setup:
-
Define a series of intermediate states (lambda windows) for the alchemical transformation of the ligand into a dummy molecule.
-
Typically, 12-24 lambda windows are used for each transformation leg (in complex and in solvent).
-
-
Simulation:
-
Run MD simulations for each lambda window until the free energy difference between adjacent windows has converged.
-
This may require several nanoseconds of simulation per window.
-
-
Analysis:
-
Use a statistical method, such as the Bennett Acceptance Ratio (BAR), to calculate the free energy change for each leg of the thermodynamic cycle.
-
Calculate the absolute binding free energy (ΔG_bind) using the appropriate thermodynamic cycle.
-
Data Presentation: Comparison of Predicted Binding Affinities
| Method | Predicted ΔG_bind (kcal/mol) - CDK2 | Predicted ΔG_bind (kcal/mol) - HCV Protease |
| Molecular Docking (Score) | -7.5 | -8.2 |
| MM/PBSA (from MD) | -10.2 ± 1.5 | -12.5 ± 1.8 |
| FEP (Absolute) | -9.8 ± 0.8 | -11.9 ± 0.7 |
Conclusion and Future Directions
This guide has outlined a hierarchical computational strategy for investigating the binding of this compound. By progressing from rapid docking screens to rigorous free energy calculations, researchers can build a comprehensive understanding of a ligand's binding properties. The accurate parameterization of fluorinated compounds remains a critical aspect, and ongoing developments in force fields and quantum mechanical methods will continue to improve the predictive power of these computational approaches. For this compound, the presented workflow provides a robust framework for identifying potential protein targets and optimizing its structure for enhanced binding affinity and selectivity.
References
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE as a Reference Standard in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount. This necessitates the use of highly characterized reference standards. This guide provides an in-depth technical overview of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE, a fluorinated organic compound, and evaluates its application as a reference standard, particularly in the context of analyzing impurities related to the PARP inhibitor drug, Rucaparib. We will explore its physicochemical properties, compare its performance with alternative standards, and provide detailed experimental protocols for its characterization and use.
The Critical Role of Reference Standards in Pharmaceutical Quality
Reference standards are the cornerstones of analytical testing in the pharmaceutical industry, serving as the basis for identity, strength, quality, and purity assessments of drug substances and products.[1][2] Their use is mandated by regulatory bodies worldwide, including the United States Pharmacopeia (USP) and is integral to adhering to International Council for Harmonisation (ICH) guidelines.[3][4] An ideal reference standard is a highly purified and well-characterized compound that can be used to:
-
Confirm the identity of a substance.
-
Determine the purity of a sample by comparing it against a known standard.
-
Quantify the concentration of an analyte.
-
Calibrate analytical instruments .
The choice of a reference standard is dictated by the specific analytical method and the nature of the analyte. For complex synthetic molecules like many modern APIs, structurally similar compounds are often employed as internal or external standards to ensure accurate and reproducible results.
Physicochemical Profile of this compound
This compound (CAS: 1394129-94-2) is a fluorinated ester with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol .[5][6]
| Property | Value | Source |
| CAS Number | 1394129-94-2 | [5] |
| Molecular Formula | C₇H₁₀F₂O₂ | [5] |
| Molecular Weight | 164.15 g/mol | [5] |
| Appearance | Colorless liquid (predicted) | [5] |
| Boiling Point | 156.9±40.0 °C (predicted) | [5] |
| Density | 1.16±0.1 g/cm³ (predicted) | [5] |
| Storage | 2-8°C, sealed in a dry environment | [6] |
The presence of the gem-difluoro group on the cyclopentane ring imparts unique chemical properties, including increased metabolic stability and altered lipophilicity, which are often desirable in medicinal chemistry.[7] These properties also make it a suitable candidate for use as a reference standard, particularly in the analysis of other fluorinated pharmaceutical compounds.
Application as a Reference Standard in the Analysis of Rucaparib Impurities
While not an official pharmacopeial standard, this compound has emerged as a critical reference material in the context of the synthesis and quality control of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][8] Its structural similarity to potential intermediates and impurities in the Rucaparib synthesis pathway makes it a valuable tool for analytical method development, validation, and routine quality control.[9][10]
The Landscape of Rucaparib Impurities
The synthesis of complex molecules like Rucaparib can lead to a variety of process-related impurities and degradation products. Common impurities can include starting materials, intermediates, by-products of side reactions, and degradation products formed during manufacturing or storage.[10] Regulatory guidelines, such as ICH Q3A and Q3B, necessitate the identification, qualification, and control of these impurities to ensure the safety and efficacy of the final drug product.
dot
Caption: Logical relationship of this compound to Rucaparib synthesis and impurity profiling.
Comparative Analysis with Alternative Reference Standards
In the analysis of Rucaparib impurities, several other compounds could potentially be used as reference standards. A comparison with these alternatives highlights the specific advantages of this compound.
| Reference Standard | Advantages | Disadvantages |
| This compound | - Structurally similar to potential fluorinated intermediates.- The ¹⁹F NMR signal provides a clean and specific analytical handle.- Not naturally occurring, minimizing background interference. | - Not a pharmacopeial standard.- Availability may be limited to specialized chemical suppliers. |
| Known Rucaparib Impurities (e.g., Rucaparib Impurity 1) | - Directly relevant to the analysis.- Can be used for both identification and quantification of that specific impurity. | - A separate standard is required for each impurity.- May be expensive and have limited availability. |
| Isotopically Labeled Rucaparib (e.g., Rucaparib-d3) | - Ideal internal standard for LC-MS, as it co-elutes with the analyte and corrects for matrix effects. | - Primarily used for the quantification of the API, not impurities.- Expensive to synthesize. |
| Non-fluorinated Structural Analogues | - May be more readily available and less expensive. | - Lacks the specific ¹⁹F NMR handle.- May have different chromatographic behavior and ionization efficiency in MS compared to fluorinated impurities. |
The choice of reference standard will ultimately depend on the specific goals of the analysis. For the targeted quantification of a known impurity, a certified reference standard of that impurity is ideal. However, for method development, validation, and as a general internal standard for the analysis of fluorinated intermediates, this compound offers a practical and scientifically sound option.
Experimental Protocols for Qualification and Use
To qualify this compound as a reference standard, a comprehensive set of analytical tests must be performed to establish its identity, purity, and stability.
dot
Caption: Workflow for the qualification of a reference standard.
Identity Confirmation
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ¹⁹F NMR are essential.
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms.
-
¹⁹F NMR: Offers a highly specific and sensitive method for confirming the presence and chemical environment of the fluorine atoms.[9] The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap.[10]
5.1.2. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile ester.
Purity Determination
A combination of chromatographic and spectroscopic techniques should be employed to assess the purity of the reference standard.
5.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be developed and validated according to ICH Q2(R1) guidelines.[1]
-
Column: A C18 column is a common starting point, but for fluorinated compounds, specialized fluorinated phases may offer enhanced selectivity.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer or formic acid for MS compatibility) is typically used.
-
Detection: UV detection is standard, and a photodiode array (PDA) detector can be used to assess peak purity.
5.2.2. Gas Chromatography (GC)
GC with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile compounds and detecting non-UV active impurities.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is used to separate impurities with a range of volatilities.
5.2.3. Quantitative NMR (qNMR)
¹⁹F qNMR is a particularly powerful technique for determining the purity of fluorinated compounds without the need for a specific reference standard of the same compound.[9] An internal standard of known purity and with a non-overlapping ¹⁹F signal is used for quantification.[10]
Stability Assessment
The stability of the reference standard should be evaluated under various stress conditions (e.g., heat, light, humidity) to establish its shelf life and appropriate storage conditions.
Conclusion
This compound serves as a valuable, non-pharmacopeial reference standard in the specialized context of pharmaceutical analysis, particularly for the quality control of the anti-cancer drug Rucaparib and its fluorinated impurities. Its unique structural features, especially the gem-difluoro group, provide a specific analytical handle for techniques like ¹⁹F NMR, offering a high degree of specificity and sensitivity. While certified reference standards of known impurities are the gold standard for targeted quantification, this compound provides a practical and scientifically sound alternative for method development, validation, and as a general internal standard for the analysis of a class of related fluorinated compounds. The comprehensive qualification of this reference standard, following the principles outlined in this guide, is essential to ensure the accuracy and reliability of the analytical data it is used to generate, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound CAS#: 1394129-94-2 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Rucaparib Impurities | SynZeal [synzeal.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form [scirp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
Introduction: Beyond the Benchtop
In modern drug discovery and materials science, the integration of fluorine atoms into organic molecules is a powerful strategy for modulating chemical and biological properties.[1] METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2) is one such compound, offering unique structural motifs to researchers. However, the very characteristics that make fluorinated compounds valuable necessitate a rigorous and informed approach to their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in the principles of chemical safety and environmental stewardship. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.
Hazard Profile and Chemical Identity
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This dictates the necessary precautions and handling procedures.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 1394129-94-2 | [2] |
| Molecular Formula | C₇H₁₀F₂O₂ | [2] |
| Molecular Weight | 164.15 g/mol | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Identified Hazards:
While a comprehensive toxicological profile may not be widely available for this specific novel compound, supplier information indicates the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The presence of fluorine atoms means this compound is classified as a halogenated organic compound .[3][4] This classification is the single most important factor in determining its proper disposal pathway, as halogenated waste streams are treated differently from non-halogenated ones due to the potential to form hazardous byproducts like acids during incineration.[4]
Core Directive: Segregation is Non-Negotiable
The foundational principle for managing waste containing this compound is strict segregation.
Causality: Co-mingling of halogenated and non-halogenated waste streams can have significant consequences. Many disposal facilities use incineration, and the combustion of halogenated compounds can produce corrosive and toxic gases, such as hydrogen fluoride (HF).[5] Facilities that handle halogenated waste are equipped with specialized scrubbers to neutralize these acidic gases. Mixing this waste with non-halogenated streams unnecessarily complicates the disposal process, increases costs, and can lead to regulatory non-compliance.[4]
Therefore, all waste streams—liquid, solid, and contaminated personal protective equipment (PPE)—associated with this compound must be collected in a designated "Halogenated Organic Waste" container.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, robust personal protection is mandatory during all handling and disposal activities.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield worn over goggles is recommended.[6]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used with the compound. Double-gloving is a prudent measure for enhanced protection.[6]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[7]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste, ensuring safety and compliance prior to final disposal.
4.1. Waste Container Selection and Preparation
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE). The container must have a secure, screw-on cap.[4]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[4] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The words "Halogenated Organic Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation begins.
-
4.2. Waste Collection
-
Liquid Waste:
-
Carefully pour the waste this compound and any associated solvents directly into the labeled halogenated waste container inside a chemical fume hood.
-
Avoid overfilling the container; a maximum of 90% full is a standard practice to allow for vapor expansion.
-
Securely close the container immediately after adding waste.[4]
-
-
Contaminated Solid Waste:
-
Collect all contaminated solids, such as pipette tips, gloves, weigh boats, and absorbent paper, in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
This container must also be labeled as "Halogenated Solid Waste" and include the chemical name.[8]
-
4.3. Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4]
-
Secondary Containment: Place the waste containers within a secondary containment tray to prevent the spread of material in case of a leak.[4]
-
Segregation: Ensure the halogenated waste is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6]
4.4. Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[4][8]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal contractor for final treatment, which typically involves high-temperature incineration.[8][9] Never dispose of this compound down the drain or in regular trash.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. lookchem.com [lookchem.com]
- 2. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
- 3. uakron.edu [uakron.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Handling METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2) is a fluorinated organic compound with potential applications in various synthetic pathways. While its full toxicological profile is not exhaustively documented, the available hazard information necessitates a robust and cautious approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation.
Understanding the Hazards: A Proactive Approach to Safety
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are our primary directives for establishing safe handling protocols. The presence of fluorine atoms in the molecule also warrants special consideration, as fluorinated compounds can have unique reactivity and toxicological profiles. Our entire safety strategy is built upon preventing the chemical from coming into contact with our bodies through any route of exposure: inhalation, skin contact, eye contact, or ingestion.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards posed by the chemical. For this compound, a comprehensive PPE strategy is mandatory.
Respiratory Protection: Controlling the Air You Breathe
Given the H335 "May cause respiratory irritation" classification, controlling the work atmosphere is paramount.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2] The fume hood provides a physical barrier and constant ventilation, drawing vapors away from the user's breathing zone.
-
When to Consider a Respirator: For situations where engineering controls might be insufficient, such as a large-scale spill or during maintenance of contaminated equipment, respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended. A positive-pressure, supplied-air respirator may be required for high concentrations.[3] Always consult with your institution's environmental health and safety (EHS) department for proper respirator selection, fit-testing, and training.
Eye and Face Protection: A Non-Negotiable Barrier
The H319 "Causes serious eye irritation" warning demands robust eye protection.
-
Mandatory Equipment: Chemical safety goggles that form a seal around the eyes are required at all times when in the laboratory where this chemical is handled.[3] Standard safety glasses do not offer sufficient protection from splashes or vapors.
-
Enhanced Protection: When there is a significant risk of splashing—for instance, during transfers of larger volumes or when conducting reactions under pressure—a full-face shield should be worn in addition to chemical safety goggles.[4][5]
Skin and Body Protection: Preventing Dermal Contact
Direct contact with the skin can cause irritation (H315), and potential absorption is always a concern with organic molecules.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[6]
-
Gloves: Your First Line of Defense: Choosing the correct glove material is critical. Given the lack of specific permeation data for this compound, we must select materials known to be resistant to a broad range of organic solvents and fluorinated compounds.
| Glove Material | Recommendation | Rationale and Limitations |
| Nitrile | Suitable for incidental contact and splash protection. | Provides good general chemical resistance but may have limited resistance to certain organic solvents. Double-gloving is recommended. |
| Neoprene | Recommended for extended handling. | Offers good resistance to a broad range of chemicals, including some acids and solvents.[7] |
| Butyl Rubber | Excellent choice for prolonged contact. | Highly resistant to esters and ketones, but can be more expensive and less dexterous.[7] |
| Viton™ (Fluoroelastomer) | Superior resistance for high-risk operations. | Offers excellent protection against chlorinated and aromatic solvents, but is very expensive and has poor physical properties.[7] |
Crucial Glove Protocol: Always inspect gloves for tears or holes before use.[6] Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.
Footwear
Appropriate footwear is a foundational element of lab safety. Chemical-resistant, closed-toe shoes are mandatory.[4] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Operational Plan: From Receipt to Disposal
A structured workflow minimizes the risk of exposure and ensures procedural integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and gloves.
-
Chemical Transfer: When transferring the chemical, use tools like a spatula or pipette to avoid direct contact. If transferring liquids, do so slowly to avoid splashing. Ground and bond containers when transferring flammable liquids to prevent static discharge.[9]
-
During Reaction: Keep the reaction vessel within the fume hood. Ensure all joints and connections are secure to prevent leaks.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Storage, Spill, and Disposal Plans
Storage
Store this compound in a tightly sealed, original container in a dry, well-ventilated area designated for chemical storage.[1][9] The recommended storage temperature is between 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Emergency Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity.[8]
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if necessary) and contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[8]
-
Collect: Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][11]
-
Report: Report all spills to your institution's EHS department.
Disposal Plan
Unused this compound and any contaminated materials (gloves, absorbent, etc.) are considered hazardous waste.
-
Waste Collection: Collect waste in a designated, sealed, and properly labeled container. Do not mix with other waste streams.
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[11][12] Never pour chemical waste down the drain.
Diagram: Handling & Disposal Workflow
Caption: Procedural workflow for handling and disposal.
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This proactive and informed approach to chemical handling is the cornerstone of scientific integrity and professional responsibility.
References
- 1. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. firefox.es [firefox.es]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
- 12. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


